Mycoversilin
Description
isolated from a mutant derivative of Aspergillus versicolo
Structure
2D Structure
3D Structure
Properties
CAS No. |
88527-18-8 |
|---|---|
Molecular Formula |
C18H16O8 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
8,11-dimethyl-1,12-dihydropyrano[3,2-a]xanthene-1,5,6,9,10,12-hexol |
InChI |
InChI=1S/C18H16O8/c1-5-8-13(22)10-9-7(19)3-4-25-17(9)14(23)15(24)18(10)26-16(8)6(2)12(21)11(5)20/h3-4,7,13,19-24H,1-2H3 |
InChI Key |
CFHASEWULLWTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C3=C4C(C=COC4=C(C(=C3OC2=C(C(=C1O)O)C)O)O)O)O |
Synonyms |
mycoversilin |
Origin of Product |
United States |
Foundational & Exploratory
Mycoversilin: A Technical Guide for Researchers
An in-depth exploration of the antifungal agent Mycoversilin, detailing its chemical identity, mechanism of action, and relevant experimental data for drug development professionals.
I. Chemical Identity
This compound is an antifungal antibiotic isolated from the fungus Aspergillus versicolor. Its chemical identity is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | 8,11-dimethyl-1,12-dihydropyrano[3,2-a]xanthene-1,5,6,9,10,12-hexol[1] |
| CAS Number | 88527-18-8[1] |
| Molecular Formula | C18H16O8[1] |
| Molecular Weight | 360.31 g/mol |
II. Biological Activity and Mechanism of Action
This compound exhibits a narrow spectrum of antifungal activity, with notable efficacy against filamentous fungi. It is particularly effective against Trichophyton rubrum, a dermatophyte responsible for various skin infections. The primary mechanism of action of this compound is the potent inhibition of protein synthesis in susceptible fungi.[2] This inhibition occurs through the specific interference with the formation of leucyl-tRNA, a crucial step in the translation process.[2]
Antifungal Spectrum:
This compound has demonstrated selective activity against filamentous fungi, while showing no activity against yeast and bacteria.
| Organism Type | Activity |
| Filamentous Fungi | Active |
| Yeast | Inactive |
| Bacteria | Inactive |
Minimum Inhibitory Concentration (MIC):
The potency of this compound against its target organisms is quantified by its Minimum Inhibitory Concentration (MIC).
| Organism | MIC (µg/mL) |
| Trichophyton rubrum | 15[2][3] |
III. Experimental Protocols
The following sections detail the methodologies for key experiments related to the isolation and characterization of this compound's biological activity.
A. Fermentation and Isolation of this compound
Organism: Aspergillus versicolor (N5)17
Fermentation Medium:
-
Glucose: 4%
-
Peptone: 1%
-
pH: 3.5
Incubation Conditions:
-
Temperature: 28°C
-
Duration: 8-9 days
-
Condition: Stationary
Isolation Procedure:
-
The culture filtrate is subjected to repeated column chromatography.
-
This compound is recrystallized from ethyl acetate to obtain homogeneous fine needles.[3]
B. Determination of Antifungal Activity (MIC Assay)
A standardized microdilution or agar dilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Trichophyton rubrum.
General Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the this compound stock solution in a liquid broth or solid agar medium.
-
Inoculate the diluted solutions or agar plates with a standardized suspension of Trichophyton rubrum spores or hyphal fragments.
-
Incubate the plates or tubes at an optimal temperature for the growth of the fungus.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.
C. In Vivo Protein Synthesis Inhibition Assay
This assay measures the effect of this compound on the incorporation of radiolabeled amino acids into newly synthesized proteins in Trichophyton rubrum.
Protocol:
-
Grow cultures of Trichophyton rubrum to the desired growth phase.
-
Expose the fungal cultures to varying concentrations of this compound, including a no-treatment control.
-
Add a radiolabeled amino acid (e.g., ³H-leucine) to the cultures.
-
Incubate for a defined period to allow for amino acid incorporation.
-
Harvest the fungal cells and precipitate the proteins using an acid such as trichloroacetic acid (TCA).
-
Wash the protein precipitate to remove unincorporated radiolabeled amino acids.
-
Quantify the amount of radioactivity in the protein precipitate using a scintillation counter.
-
A significant reduction in radioactivity in the this compound-treated samples compared to the control indicates inhibition of protein synthesis. The antibiotic has been shown to inhibit in vivo synthesis of protein fairly strongly, DNA moderately, and RNA slightly at its minimum inhibitory concentration.[2]
D. Cell-Free Protein Synthesis Assay
This assay helps to pinpoint the specific step in protein synthesis that is inhibited by this compound.
Protocol:
-
Prepare a cell-free extract from Trichophyton rubrum containing all the necessary components for protein synthesis (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.).
-
Set up reaction mixtures containing the cell-free extract, a messenger RNA (mRNA) template, radiolabeled amino acids, and ATP/GTP as an energy source.
-
Add different concentrations of this compound to the reaction mixtures.
-
Incubate the mixtures to allow for protein synthesis to occur.
-
Measure the incorporation of radiolabeled amino acids into newly synthesized polypeptides.
-
Strong inhibition of this process confirms a direct effect on the translational machinery.[2]
E. Leucyl-tRNA Formation Assay
This experiment specifically investigates the effect of this compound on the charging of tRNA with leucine.
Protocol:
-
Isolate tRNA and leucyl-tRNA synthetase from Trichophyton rubrum.
-
Set up a reaction mixture containing tRNA, leucyl-tRNA synthetase, radiolabeled leucine, and ATP.
-
Add this compound at various concentrations to the reaction.
-
Incubate the reaction to allow for the formation of leucyl-tRNA.
-
Precipitate the tRNA (including the charged leucyl-tRNA) and wash to remove free radiolabeled leucine.
-
Quantify the radioactivity of the precipitate.
-
A dose-dependent decrease in radioactivity in the presence of this compound indicates inhibition of leucyl-tRNA formation.[2]
IV. Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Mycoversilin: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of Mycoversilin is limited. This guide provides the known properties of this compound and outlines standardized, industry-accepted methodologies for determining the solubility and stability of a compound like this compound, in line with established pharmaceutical research practices.
Core Compound Information
This compound is identified as an antibiotic with activity against skin and phytopathogenic fungi.[1] It is known to be a potent inhibitor of protein synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H16O8 | [1] |
| Molecular Weight | 360.31 g/mol | [1] |
| CAS Number | 88527-18-8 |[1] |
Solubility Assessment: Experimental Protocol
A standard approach to determining the solubility of a research compound involves equilibrium solubility experiments. The following is a generalized protocol.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Detailed Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol) in a series of vials. The excess solid should be visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours). A shaker or rotator is recommended.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the suspensions to settle.
-
Separate the saturated solution (supernatant) from the undissolved solid by centrifugation or filtration (using a filter compatible with the solvent, e.g., PTFE).
-
-
Quantification:
-
Dilute the saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a standard curve with known concentrations of this compound to accurately determine the concentration in the sample.
-
-
Data Reporting:
-
Express the solubility in relevant units, such as mg/mL or moles/liter (M).
-
Stability Assessment: Experimental Protocol
Stability studies are crucial to determine the shelf-life and appropriate storage conditions for a compound. Forced degradation studies are often performed to understand the degradation pathways.
Signaling Pathway for Forced Degradation Study Logic
Caption: Logical flow of a forced degradation study for this compound.
Detailed Methodology:
-
Preparation of a Stability-Indicating Method:
-
Develop and validate an analytical method, typically HPLC, that can separate the parent this compound peak from any potential degradation products. This ensures that the quantification of the parent compound is accurate and not inflated by co-eluting degradants.
-
-
Forced Degradation Conditions:
-
Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) in separate experiments. Samples can be heated to accelerate degradation.
-
Oxidation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C).
-
Photostability: Expose a solid sample and a solution of this compound to light conditions as specified in ICH guideline Q1B. Control samples should be protected from light.
-
-
Time Points and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each stress condition.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples using the stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Identify and, if possible, characterize the major degradation products.
-
This information helps to identify the compound's liabilities and inform suitable storage and handling conditions.
-
Table 2: Example Data Table for a this compound Forced Degradation Study
| Stress Condition | Time (hours) | This compound Remaining (%) | Peak Area of Major Degradant 1 |
| 0.1 M HCl (60°C) | 0 | 100 | 0 |
| 4 | 85.2 | 12.3 | |
| 8 | 71.5 | 25.1 | |
| 24 | 45.8 | 48.9 | |
| 0.1 M NaOH (60°C) | 0 | 100 | 0 |
| 4 | 92.1 | 5.8 | |
| 8 | 83.4 | 14.2 | |
| 24 | 65.7 | 30.5 | |
| 3% H2O2 (RT) | 0 | 100 | 0 |
| 4 | 98.5 | 1.2 | |
| 8 | 97.1 | 2.5 | |
| 24 | 93.2 | 6.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
References
Mycoversilin: An In-Depth Technical Guide on its Antifungal Therapeutic Target
Disclaimer: The available scientific literature on Mycoversilin is exceptionally limited, with the most detailed information originating from research published in 1984. As such, this guide is constrained to the foundational data from that period. There is no evidence of recent, in-depth studies, clinical trials, or extensive exploration of other potential therapeutic targets. The experimental protocols provided are generalized representations of standard microbiological assays, as the specific, detailed methodologies from the original studies are not fully available.
Executive Summary
This compound is a narrow-spectrum antifungal antibiotic isolated from Aspergillus versicolor.[1] Its primary therapeutic action is against filamentous fungi, with specific inhibitory effects observed against Trichophyton rubrum. The core mechanism of this compound's antifungal activity is the targeted inhibition of protein synthesis. This is achieved by specifically preventing the formation of leucyl-tRNA, a critical step in the translation process. This guide will synthesize the available data on this compound's antifungal properties, its mechanism of action, and the limited quantitative data available.
Quantitative Data Summary
The quantitative data for this compound's antifungal activity is derived from a 1984 study published in the Journal of Antibiotics. The key findings from this research are summarized in the table below.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Trichophyton rubrum | 15 µg/ml | [1][2] |
| Inhibition of Sporulation | Trichophyton rubrum | 28.5% at MIC | [2] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antifungal effect by disrupting the synthesis of proteins within the fungal cell. The primary target of this action is the process of aminoacyl-tRNA formation, specifically the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA).
The key points of its mechanism are:
-
Strong Inhibition of Protein Synthesis: this compound demonstrates a significant inhibitory effect on in vivo protein synthesis in T. rubrum.[2]
-
Moderate to Slight Inhibition of DNA and RNA Synthesis: The antibiotic has a moderate inhibitory effect on DNA synthesis and a slight effect on RNA synthesis at its minimum inhibitory concentration.[2]
-
Targeted Action on Leucyl-tRNA Formation: The specific site of action within the protein synthesis pathway is the inhibition of leucyl-tRNA formation.[2]
-
No Effect on Leucine Activation: It is important to note that this compound does not prevent the activation of leucine itself.[2]
This targeted inhibition of leucyl-tRNA synthetase (LeuRS), the enzyme responsible for charging tRNA with leucine, effectively halts the incorporation of leucine into growing polypeptide chains, leading to cessation of protein production and fungal growth.[3]
Signaling Pathway Diagram
The following diagram illustrates the established mechanism of action for this compound.
Caption: Mechanism of this compound action on protein synthesis.
Experimental Protocols
The following are generalized experimental protocols representative of the assays mentioned in the 1984 study. The precise reagents, concentrations, and incubation times used in the original research are not detailed in the available abstract.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the MIC of an antifungal agent.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of Trichophyton rubrum.
Methodology:
-
Preparation of Fungal Inoculum: A standardized suspension of T. rubrum spores or hyphal fragments is prepared in a suitable broth medium (e.g., Sabouraud Dextrose Broth). The suspension is adjusted to a specific turbidity corresponding to a known colony-forming unit (CFU) count.
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium across a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Controls: Positive (fungus in broth without this compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an optimal temperature for T. rubrum growth (e.g., 25-30°C) for a specified period (typically several days for filamentous fungi), allowing for visible growth in the positive control well.
-
Observation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.
Inhibition of Sporulation Assay
This protocol describes a method to quantify the effect of an antifungal agent on the production of spores.
Objective: To measure the percentage reduction in sporulation of T. rubrum in the presence of this compound.
Methodology:
-
Culture Preparation: T. rubrum is cultured on a solid agar medium (e.g., Potato Dextrose Agar) containing a sub-lethal (e.g., the MIC) concentration of this compound. A control plate without the antibiotic is also prepared.
-
Incubation: The cultures are incubated under conditions that promote sporulation for a defined period.
-
Spore Harvesting: Spores are harvested from both the treated and control plates by washing the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80).
-
Spore Counting: The concentration of spores in the harvested suspension is quantified using a hemocytometer or by plating serial dilutions and counting the resulting colonies.
-
Calculation of Inhibition: The percentage inhibition of sporulation is calculated using the following formula: % Inhibition = [1 - (Spores from Treated Plate / Spores from Control Plate)] * 100
Potential Therapeutic Targets and Future Outlook
Based on the available literature, the sole identified therapeutic target for this compound is Leucyl-tRNA synthetase in filamentous fungi. Its mechanism of action appears to be highly specific to the inhibition of protein synthesis.[2]
The absence of any significant research on this compound in the last four decades suggests that it may have been superseded by more effective or broader-spectrum antifungal agents, or that it presented challenges in terms of efficacy, safety, or production that halted its development.
For researchers or drug development professionals, this compound could represent a starting point for the investigation of novel LeuRS inhibitors. The unique chemical structure of this compound (a benzopyran) might offer a scaffold for the synthesis of new derivatives with improved antifungal activity or a broader spectrum of action.[1][2] Further research would be required to isolate and characterize this compound, validate its mechanism of action using modern molecular techniques, and assess its potential for toxicity and drug resistance.
References
- 1. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LeuRS inhibitors and how do they work? [synapse.patsnap.com]
Mycoversilin In Vitro: A Technical Overview of its Antifungal Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available in vitro data on Mycoversilin, an antifungal antibiotic. The information is compiled from foundational studies to offer a detailed understanding of its mechanism of action, supported by quantitative data and experimental workflows.
Core Findings: Inhibition of Macromolecular Synthesis
This compound demonstrates specific inhibitory activity against the filamentous fungus Trichophyton rubrum. The primary mechanism of action elucidated from in vitro studies is the targeted disruption of essential cellular processes, primarily protein synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research conducted on this compound's antifungal properties.
| Parameter | Value | Organism | Reference |
| Minimum Inhibitory Concentration (MIC) | 15 µg/ml | Trichophyton rubrum | [1][2][3] |
| Inhibition of Sporulation (at MIC) | 28.5% | Trichophyton rubrum | [1][2] |
Table 1: Antifungal Activity of this compound
| Macromolecule Synthesis Inhibition (in vivo at MIC) | Level of Inhibition | Organism | Reference |
| Protein Synthesis | Strong | Trichophyton rubrum | [1][2] |
| DNA Synthesis | Moderate | Trichophyton rubrum | [1][2] |
| RNA Synthesis | Slight | Trichophyton rubrum | [1][2] |
Table 2: Effect of this compound on Macromolecular Synthesis in T. rubrum
A related compound, Versilin, studied in Aspergillus versicolor N5 and Trichophyton rubrum, showed similar effects, with marked inhibition of protein synthesis and slight to moderate inhibition of RNA and DNA synthesis, respectively[4].
Mechanism of Action: A Closer Look
This compound's primary mode of action is the potent inhibition of protein synthesis. Further investigation into the specific site of action revealed that the antibiotic targets the formation of leucyl-tRNA[1][2]. This indicates a specific interaction with the aminoacylation step of protein synthesis. Notably, the activation of leucine itself is not affected, pinpointing the inhibition to the charging of tRNA with its corresponding amino acid[1][2].
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound action on protein synthesis.
Experimental Protocols
While detailed, step-by-step protocols are not fully available in the referenced abstracts, the following methodologies were central to the in vitro evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against Trichophyton rubrum was determined to be 15 µg/ml[1][2][3]. This was likely established using a broth or agar dilution method, where various concentrations of this compound were tested to find the lowest concentration that visibly inhibits fungal growth.
Macromolecular Synthesis Inhibition Assay
The effect of this compound on the synthesis of protein, DNA, and RNA was assessed in vivo at the MIC[1][2]. This type of assay typically involves the following steps:
-
Culturing of T. rubrum in a suitable liquid medium.
-
Addition of this compound at its MIC (15 µg/ml).
-
Introduction of radiolabeled precursors for protein (e.g., ³H-leucine), DNA (e.g., ³H-thymidine), and RNA (e.g., ³H-uridine).
-
Incubation for a defined period to allow for the incorporation of the radiolabeled precursors into newly synthesized macromolecules.
-
Harvesting the cells and precipitating the macromolecules (e.g., using trichloroacetic acid).
-
Quantifying the radioactivity in the precipitate to determine the rate of synthesis for each macromolecule in the presence and absence of this compound.
The following diagram outlines a general workflow for this type of experiment.
Caption: General workflow for macromolecular synthesis inhibition assay.
Cell-Free Protein Synthesis Assay
To pinpoint the site of action, a cell-free protein synthesis system was utilized[1][2]. This assay allows for the study of protein synthesis independent of the cellular membrane and other complex cellular processes. The key finding from this experiment was that this compound inhibits the formation of leucyl-tRNA but does not affect the activation of leucine[1][2]. A study on the related compound Versilin also utilized a polyU-directed in vitro synthesis of polyphenylalanine to confirm the inhibition of protein synthesis[4].
Concluding Remarks
The available in vitro studies on this compound, primarily from foundational research, establish it as an antifungal agent with a specific mechanism of action against Trichophyton rubrum. Its primary target is the inhibition of protein synthesis via the disruption of leucyl-tRNA formation. While the existing data provides a strong basis for understanding its mode of action, further research, including detailed signaling pathway analysis and broader antifungal spectrum evaluation, would be beneficial for a more complete characterization.
References
- 1. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Mycoversilin: A Preliminary Technical Whitepaper on an Antifungal Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoversilin is an antifungal antibiotic isolated from the culture filtrate of Aspergillus versicolor (N5)17.[1] Belonging to the benzopyran class of compounds, it has demonstrated specific inhibitory activity against filamentous fungi, particularly Trichophyton rubrum.[1][2] This document provides a summary of the preliminary research findings on this compound, focusing on its mechanism of action, biological activity, and isolation. The information presented here is based on initial studies and serves as a foundational guide for further research and development.
Mechanism of Action
This compound's primary mode of action is the inhibition of protein synthesis in fungal cells.[2] Unlike many antifungal agents that target the cell membrane or cell wall, this compound acts on the intracellular machinery responsible for protein production.
Specifically, the antibiotic has been shown to:
-
Strongly inhibit in vivo protein synthesis.[2]
-
Moderately inhibit DNA synthesis.[2]
-
Slightly inhibit RNA synthesis.[2]
The direct site of action has been identified as the inhibition of leucyl-tRNA formation, a critical step in the initiation of protein synthesis.[2] this compound does not, however, affect the activation of leucine itself.[2] It is noteworthy that the antibiotic does not cause the release of UV-absorbing materials from the fungal cells, nor does it affect their respiration, suggesting a specific intracellular target rather than general membrane disruption.[2]
References
An In-depth Technical Review of Mycoversilin
Abstract
This technical guide provides a comprehensive review of the available scientific literature on Mycoversilin, an antifungal antibiotic. The document summarizes its core properties, mechanism of action, and antifungal efficacy, with a focus on quantitative data and experimental methodologies. Due to the limited and dated nature of the available research, primarily from 1984, this guide synthesizes the foundational knowledge and presents it in a structured format for contemporary researchers. The information herein is based on the initial isolation and characterization studies and does not include recent developments or clinical trial data, as none are publicly available.
Introduction
This compound is an antifungal antibiotic that was first isolated from the culture filtrate of Aspergillus versicolor (N5)17.[1] It is classified chemically as a benzopyran.[1][2] Early research identified it as a narrow-spectrum antibiotic with notable activity against filamentous fungi, particularly Trichophyton rubrum, a dermatophyte responsible for various skin and nail infections in humans.[1][2] This guide aims to consolidate the key findings on this compound to serve as a foundational resource for modern research and development.
Quantitative Data Summary
The antifungal activity of this compound has been quantified in terms of its inhibitory effects on Trichophyton rubrum. The key quantitative data from the foundational studies are summarized in the table below.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Trichophyton rubrum | 15 µg/ml | [1][2] |
| Inhibition of Sporulation (at MIC) | Trichophyton rubrum | 28.5% | [2] |
Mechanism of Action
This compound exerts its antifungal effect primarily through the inhibition of protein synthesis.[2] Unlike many antifungal agents that target the cell wall or membrane, this compound's action is intracellular.
Key features of its mechanism include:
-
Selective Inhibition of Macromolecular Synthesis: At its minimum inhibitory concentration, this compound strongly inhibits protein synthesis, moderately inhibits DNA synthesis, and has a slight effect on RNA synthesis in T. rubrum.[2]
-
No Effect on Other Cellular Processes: The antibiotic does not affect the radial growth of the fungus, the release of UV-absorbing materials (indicative of cell membrane damage), or cellular respiration.[2]
-
Targeting Leucyl-tRNA Formation: The specific site of action in the protein synthesis pathway is the inhibition of leucyl-tRNA formation.[2] This step is crucial for the incorporation of the amino acid leucine into growing polypeptide chains. This compound does not, however, inhibit the initial activation of leucine.[2]
Signaling Pathway Diagram
The following diagram illustrates the established mechanism of action for this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are descriptions of the methodologies for the key experiments cited in the literature, based on the available information. The full, detailed protocols were not available in the reviewed abstracts and would be found in the full-text articles.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against Trichophyton rubrum was likely determined using a broth or agar dilution method, which is standard for antifungal susceptibility testing.
-
Objective: To find the lowest concentration of this compound that visibly inhibits the growth of T. rubrum.
-
Methodology Outline:
-
A series of twofold dilutions of this compound would be prepared in a suitable liquid growth medium (e.g., Sabouraud dextrose broth).
-
Each dilution would be inoculated with a standardized suspension of T. rubrum spores or mycelial fragments.
-
The cultures would be incubated at an optimal temperature (e.g., 25-28°C) for a specified period (typically several days for filamentous fungi).
-
The MIC would be recorded as the lowest concentration of the antibiotic at which there is no visible growth of the fungus.
-
In Vivo Macromolecular Synthesis Inhibition Assay
This assay would have measured the effect of this compound on the synthesis of DNA, RNA, and protein in living T. rubrum cells.
-
Objective: To quantify the inhibitory effect of this compound on the incorporation of radiolabeled precursors into macromolecules.
-
Methodology Outline:
-
Cultures of T. rubrum would be grown to a specific phase (e.g., logarithmic growth).
-
The cultures would be treated with this compound at its MIC (15 µg/ml) for a defined period.
-
Radiolabeled precursors for each macromolecule (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, and [¹⁴C]leucine for protein) would be added to the cultures.
-
After an incubation period, the cells would be harvested, and the macromolecules precipitated using an acid (e.g., trichloroacetic acid, TCA).
-
The amount of radioactivity incorporated into the precipitate would be measured using a scintillation counter. The percentage of inhibition would be calculated by comparing the radioactivity in treated samples to that in untreated controls.
-
Cell-Free Protein Synthesis Assay
This in vitro assay would have been used to confirm that this compound directly inhibits the cellular machinery of protein synthesis.
-
Objective: To determine if this compound inhibits protein synthesis in a system devoid of a cell wall and membrane, using isolated ribosomes and other necessary components.
-
Methodology Outline:
-
A cell-free extract containing ribosomes, tRNAs, and necessary enzymes would be prepared from T. rubrum.
-
A reaction mixture would be set up containing the cell-free extract, an energy source (ATP, GTP), amino acids (including a radiolabeled one like [¹⁴C]leucine), and a messenger RNA (mRNA) template.
-
This compound would be added to the experimental tubes.
-
The reaction would be incubated to allow for protein synthesis.
-
The newly synthesized proteins would be precipitated, and the incorporated radioactivity measured to determine the level of inhibition.
-
Leucyl-tRNA Formation Assay
This assay would have been designed to pinpoint the specific step in protein synthesis that is inhibited by this compound.
-
Objective: To measure the formation of the leucyl-tRNA complex in the presence and absence of this compound.
-
Methodology Outline:
-
A reaction mixture would be prepared containing purified leucyl-tRNA synthetase, tRNA, ATP, and radiolabeled leucine ([¹⁴C]leucine).
-
This compound would be added to the test reactions.
-
The reaction would be incubated to allow the charging of tRNA with leucine.
-
The reaction would be stopped, and the charged leucyl-tRNA precipitated (e.g., with cold TCA) onto a filter.
-
The radioactivity retained on the filter, corresponding to the amount of leucyl-tRNA formed, would be measured. A reduction in radioactivity in the presence of this compound would indicate inhibition of this step.
-
Conclusion
This compound is a benzopyran antifungal agent with specific and potent activity against the dermatophyte Trichophyton rubrum. The available literature, though dated, clearly establishes its mechanism of action as the inhibition of protein synthesis via the targeted disruption of leucyl-tRNA formation. The quantitative data indicates significant inhibitory activity at a concentration of 15 µg/ml. While this foundational research provides a strong starting point, the lack of recent studies, clinical data, or extensive patent literature suggests that the development of this compound may have been discontinued. For researchers in antifungal drug development, this compound presents a case study of a targeted molecular mechanism. Further investigation into its chemical synthesis, structure-activity relationships, and spectrum of activity using modern techniques could potentially revive interest in this compound or its derivatives.
References
Methodological & Application
Mycoversilin: Application Notes and Protocols for Laboratory Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mycoversilin is a narrow-spectrum antifungal antibiotic isolated from the culture filtrate of Aspergillus versicolor.[1] It belongs to the benzopyran class of compounds.[1] this compound exhibits potent activity against filamentous fungi, with particular efficacy demonstrated against Trichophyton rubrum.[1][2] Its mechanism of action involves the specific inhibition of fungal protein synthesis, offering a targeted approach for antifungal research and development.[2] These application notes provide detailed protocols for the use of this compound in a laboratory setting to assess its antifungal activity, mechanism of action, and selectivity.
Mechanism of Action
This compound targets and inhibits the activity of fungal leucyl-tRNA synthetase (LeuRS).[2] This enzyme is crucial for protein synthesis as it catalyzes the attachment of leucine to its corresponding tRNA molecule. By inhibiting the formation of leucyl-tRNA, this compound effectively halts the incorporation of leucine into growing polypeptide chains, leading to the cessation of protein synthesis and subsequent fungal cell death.[2] Notably, the inhibitory action is potent in cell-free fungal protein synthesis systems, while having minimal effect in mammalian cell-free systems, suggesting a high degree of selectivity for the fungal enzyme.[3]
Figure 1: Mechanism of action of this compound in fungal cells.
Hypothetical Interaction with Host Cell Signaling
Inhibitors of aminoacyl-tRNA synthetases can activate the Integrated Stress Response (ISR) in mammalian cells. This is primarily mediated by the GCN2 (General Control Nonderepressible 2) kinase, which detects the accumulation of uncharged tRNAs—a hallmark of amino acid starvation or synthetase inhibition.[4][5] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but paradoxically promoting the translation of specific stress-response mRNAs, such as ATF4 (Activating Transcription Factor 4).[4] ATF4 then upregulates genes involved in amino acid metabolism and stress adaptation. While this compound is selective for fungal LeuRS, high concentrations could potentially interact with the mammalian ortholog, triggering this pathway. Evaluating the activation of the GCN2/ATF4 pathway in human cells is a key step in preclinical safety and selectivity profiling.
Figure 2: Hypothetical activation of the GCN2 stress pathway by this compound.
Applications
-
In Vitro Antifungal Susceptibility Testing: Determination of Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.
-
Mechanism of Action Studies: Confirmation of protein synthesis inhibition in fungal cells and cell-free extracts.
-
Selectivity and Cytotoxicity Profiling: Assessment of inhibitory effects on mammalian cell lines to determine the therapeutic index.
-
Time-Kill Kinetic Assays: Evaluation of the fungicidal or fungistatic activity of this compound over time.
-
In Vivo Efficacy Studies: Assessment of therapeutic potential in murine models of fungal disease, such as dermatophytosis or systemic candidiasis.
Quantitative Data Summary
The following tables present representative data for this compound. Note: This data is illustrative and should be confirmed experimentally.
Table 1: In Vitro Antifungal Activity of this compound (Illustrative Data)
| Fungal Species | Strain | MIC (µg/mL) |
|---|---|---|
| Trichophyton rubrum | ATCC 28188 | 15[2] |
| Aspergillus fumigatus | ATCC 204305 | 32 |
| Candida albicans | SC5314 | 64 |
| Candida glabrata | ATCC 90030 | >128 |
| Cryptococcus neoformans | H99 | 64 |
Table 2: Cytotoxicity Profile of this compound (Illustrative Data)
| Cell Line | Description | IC₅₀ (µg/mL) | Selectivity Index (SI)* |
|---|---|---|---|
| HepG2 | Human Liver Carcinoma | >256 | >17.1 |
| HEK293 | Human Embryonic Kidney | >256 | >17.1 |
| T. rubrum | Fungal Target | 15 | - |
*Selectivity Index calculated as IC₅₀ (HepG2 or HEK293) / MIC (T. rubrum)
Table 3: Time-Kill Kinetics for this compound against T. rubrum (Illustrative Data)
| Concentration | Time (h) | Log₁₀ CFU/mL Reduction |
|---|---|---|
| 2x MIC | 4 | 0.5 |
| 8 | 1.2 | |
| 24 | 2.1 | |
| 4x MIC | 4 | 1.1 |
| 8 | 2.5 | |
| 24 | >3.0 (Fungicidal) | |
| 8x MIC | 4 | 2.3 |
| 8 | >3.0 (Fungicidal) |
| | 24 | >3.0 (Fungicidal) |
Experimental Protocols
In Vitro Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of this compound.
Figure 3: General workflow for in vitro experiments.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
-
Preparation of this compound Stock: Dissolve this compound in 100% DMSO to a stock concentration of 1280 µg/mL.
-
Plate Preparation: In a 96-well microtiter plate, perform a serial two-fold dilution of this compound in RPMI 1640 medium. The final concentration range should typically span from 0.125 to 128 µg/mL.
-
Inoculum Preparation: Prepare a fungal spore suspension of the test organism in sterile saline, adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate. Include a growth control (inoculum, no drug) and a sterility control (medium, no inoculum).
-
Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.[6]
Protocol: Mammalian Cell Cytotoxicity (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of mammalian cells.
-
Cell Seeding: Seed human cell lines (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[7] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.
Protocol: In Vitro Protein Synthesis Inhibition Assay
This protocol uses a commercial cell-free protein synthesis kit to confirm the mechanism of action.
-
System Preparation: Prepare a cell-free translation system from a relevant fungal source (e.g., S. cerevisiae or C. albicans lysate) or use a commercially available kit.
-
Reaction Setup: In a nuclease-free tube, combine the lysate, reaction buffer, amino acid mixture (containing ³⁵S-methionine), a reporter mRNA (e.g., Luciferase), and varying concentrations of this compound.
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes to allow for protein synthesis.[9]
-
Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated, radiolabeled proteins on a filter and quantify the amount of incorporated ³⁵S-methionine using a scintillation counter.
-
Analysis: Determine the concentration of this compound required to inhibit protein synthesis by 50% (IC₅₀) by comparing the radioactivity in treated samples to an untreated control.
Protocol: Time-Kill Kinetic Assay
This assay determines whether this compound is fungistatic or fungicidal.
-
Inoculum Preparation: Prepare a standardized fungal suspension (~1 x 10⁵ to 5 x 10⁵ CFU/mL) in RPMI 1640 broth.[4]
-
Assay Setup: Prepare flasks containing the fungal inoculum and this compound at concentrations of 0x (growth control), 1x, 2x, 4x, and 8x the predetermined MIC.
-
Incubation: Incubate the flasks at 35°C with agitation.[4]
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[4]
-
Plating: Perform serial dilutions of the aliquots in sterile saline and plate them onto Sabouraud Dextrose Agar plates.
-
Colony Counting: Incubate the plates for 48 hours and count the number of colonies (CFU/mL).
-
Analysis: Plot Log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction (99.9%) in CFU/mL from the initial inoculum is considered fungicidal activity.
In Vivo Efficacy Workflow (Murine Dermatophytosis Model)
Given this compound's potent activity against T. rubrum, a dermatophytosis model is highly relevant.
Figure 4: Workflow for a murine model of dermatophytosis.
Protocol: Murine Model of Dermatophytosis
This protocol provides a framework for evaluating the in vivo efficacy of this compound.
-
Animal Model: Use 6-8 week old BALB/c mice or guinea pigs. Acclimatize animals for at least one week.
-
Infection: Anesthetize the animals and gently abrade a small area on their dorsum. Apply a suspension of T. rubrum spores (e.g., 10⁷ spores) to the abraded site.
-
Treatment Groups: After 2-3 days, once lesions begin to appear, randomize animals into groups (n=8-10 per group):
-
Vehicle Control (e.g., topical cream base or oral saline)
-
This compound (various doses, topical or systemic)
-
Positive Control (e.g., commercial antifungal like terbinafine)
-
-
Dosing: Administer treatment daily for 14-21 days.
-
Monitoring: Observe animals daily for clinical signs. Score the skin lesions based on erythema, scaling, and crusting.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals.
-
Fungal Burden: Excise the infected skin, homogenize it, and plate serial dilutions to determine the fungal load (CFU/gram of tissue).
-
Histopathology: Fix skin samples in formalin for sectioning and staining (e.g., PAS stain) to visualize fungal elements in the tissue.
-
-
Data Analysis: Compare lesion scores and fungal burdens between the treatment groups and the vehicle control to determine efficacy.
Storage and Handling
This compound is supplied as a powder. For long-term storage, it is recommended to keep it at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for up to six months. Avoid repeated freeze-thaw cycles.
Safety Precautions
Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. Nuclear translocation of an aminoacyl-tRNA synthetase may mediate a chronic "integrated stress response" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspirochlorine: a highly selective and potent inhibitor of fungal protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Murine Systemic Candidiasis Model and Treatment [bio-protocol.org]
- 8. niaid.nih.gov [niaid.nih.gov]
- 9. Dermatophytosis in Dogs and Cats - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
Application Note and Protocol for the HPLC Analysis of Mycoversilin
This document provides a detailed application note and a proposed protocol for the quantitative analysis of the antifungal agent Mycoversilin using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals involved in natural product chemistry, mycology, and drug development.
Introduction
This compound is an antibiotic produced by the fungus Aspergillus versicolor.[1] It exhibits notable activity against various filamentous fungi, particularly skin fungi and phytopathogenic fungi.[1][2] The mechanism of action of this compound involves the strong inhibition of protein synthesis in susceptible fungi.[2][3] Given its potential as an antifungal agent, a reliable analytical method for its identification and quantification is crucial for research and development purposes. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Chemical and Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C18H16O |
| Molecular Weight | 360.31 g/mol [2] |
| CAS Number | 88527-18-8[2] |
Principle of the Method
The proposed HPLC method utilizes reversed-phase chromatography to separate this compound from other components in a sample matrix. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a relatively non-polar molecule, will be retained by the C18 column and will elute at a specific retention time under the defined chromatographic conditions. Detection is achieved using a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
Filtration assembly with 0.22 µm membrane filters
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (≥98%)
-
Ethyl acetate (analytical grade)
-
This compound-producing fungal strain (e.g., Aspergillus versicolor)
-
Culture media (e.g., Potato Dextrose Broth)
-
-
Chromatographic Column:
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. Store at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Fungal Culture)
-
Inoculate the this compound-producing fungus into a suitable liquid culture medium.
-
Incubate the culture under appropriate conditions for fungal growth and secondary metabolite production.
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis
The following table summarizes the proposed chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detection (DAD) at 210-400 nm, with a specific monitoring wavelength to be determined from the UV spectrum of this compound (a general starting point for fungal metabolites is often around 210 nm or 254 nm). |
Data Presentation and Analysis
The primary outcome of the HPLC analysis will be a chromatogram showing the detector response as a function of time. The peak corresponding to this compound should be identified by comparing its retention time with that of the reference standard.
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined from this calibration curve.
Method Validation
For routine use, the proposed method should be validated according to standard guidelines. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standard solutions of different concentrations.
-
Precision: Determined by repeated injections of the same sample (repeatability) and analysis on different days (intermediate precision).
-
Accuracy: Evaluated by spiking a blank matrix with a known amount of this compound standard and calculating the recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
This proposed method provides a solid starting point for the analysis of this compound. Researchers may need to optimize the chromatographic conditions, especially the gradient elution program, to achieve the best separation for their specific samples.
References
- 1. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mycoversilin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycoversilin is an antifungal antibiotic isolated from Aspergillus versicolor.[1] It exhibits specific inhibitory activity against filamentous fungi, particularly Trichophyton rubrum.[2] The mechanism of action involves the inhibition of protein synthesis by preventing the formation of leucyl-tRNA.[2] Given its therapeutic potential, a robust and sensitive analytical method is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a detailed protocol for the quantitative analysis of this compound in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C18H16O7 | [3] |
| Molecular Weight | 360.31 g/mol | [3] |
| CAS Number | 88527-18-8 | [3] |
| Chemical Class | Benzopyran | [1][2] |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol describes the extraction of this compound from a serum sample.
-
To 100 µL of serum sample in a microcentrifuge tube, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a structurally similar molecule not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Parameters
The following table summarizes the hypothetical MRM transitions for this compound. These would be optimized during method development.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 361.10 [M+H]+ | 205.05 | 20 |
| This compound | 361.10 [M+H]+ | 177.05 | 25 |
| Internal Standard | (To be determined) | (To be determined) | (To be determined) |
Data Presentation
Method Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway of this compound's Action
Caption: this compound's inhibition of protein synthesis.
References
- 1. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Mycoversilin Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution and storage of Mycoversilin solution, a potent antifungal antibiotic. The information is intended to ensure the stability and efficacy of this compound for research and development applications.
Product Information
-
Product Name: this compound
-
Mechanism of Action: this compound is an antibiotic that demonstrates strong inhibitory effects on protein synthesis in filamentous fungi, including skin and phytopathogenic fungi.[1][2] Its specific mechanism involves the inhibition of leucyl-tRNA formation, a critical step in the initiation of protein synthesis.[1] It has not been shown to have activity against yeast or bacteria.[2]
-
Primary Applications: Antifungal research, studies on protein synthesis inhibition, and development of novel antifungal agents.
Reconstitution of Lyophilized this compound
This protocol outlines the procedure for reconstituting lyophilized this compound powder to a stock solution. It is critical to use appropriate solvents and techniques to ensure complete dissolution and maintain the integrity of the compound.
Materials
-
Lyophilized this compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free water
-
Sterile polypropylene microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Experimental Protocol for Reconstitution
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 1,000 x g) for 30-60 seconds to ensure all the powder is at the bottom of the vial.
-
Solvent Selection: Based on general compound handling guidelines for similar molecules, DMSO is the recommended solvent for creating a high-concentration stock solution.
-
Reconstitution:
-
Carefully open the vial in a sterile environment (e.g., a laminar flow hood).
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: 360.31 g/mol ), add 277.5 µL of DMSO.
-
Close the vial tightly and vortex gently for 10-15 seconds to mix.
-
Visually inspect the solution to ensure complete dissolution. If particulates are still visible, gentle warming in a water bath (not exceeding 40°C) or brief sonication may be used to aid dissolution.
-
-
Sterilization (if required): For cell-based assays requiring sterile conditions, the reconstituted stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
Storage and Stability of this compound Solutions
Proper storage of this compound solutions is crucial to maintain their biological activity and prevent degradation. The following guidelines are based on standard practices for similar research compounds.
Storage Conditions
| Solution Type | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 24 months | Protect from moisture. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solutions | 2-8°C | Up to 24 hours | Prepare fresh from stock solution before use. |
Note: The stability data presented are based on general guidelines for research compounds. For lot-specific stability information, refer to the Certificate of Analysis provided by the manufacturer.
Experimental Protocol for Aliquoting and Storage
-
Aliquoting: After reconstitution, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can lead to compound degradation.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of reconstitution, and solvent.
-
Freezing: Flash-freeze the aliquots in a dry ice/ethanol bath or by placing them directly in a -80°C freezer.
-
Storage: Store the frozen aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Solubility Data (Representative)
| Solvent | Approximate Solubility |
| DMSO | ≥ 20 mg/mL |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
Disclaimer: The solubility data are representative values based on compounds with similar structures. Actual solubility may vary depending on the specific lot and experimental conditions. It is recommended to perform solubility tests for your specific application.
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Form | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | 24 months | Store in a desiccator. |
| 10 mM Stock in DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
| 10 mM Stock in DMSO | -80°C | 6 months | Aliquot for long-term preservation. |
| Aqueous Working Solution | 4°C | < 24 hours | Prepare fresh for each experiment. |
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound in the inhibition of fungal protein synthesis.
Caption: this compound inhibits protein synthesis by targeting leucyl-tRNA synthetase.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the reconstitution and storage of this compound.
Caption: A stepwise workflow for preparing this compound stock solutions.
References
Mycoversilin: An Antifungal Agent with Limited Application in Modern Molecular Biology
Initial research indicates that Mycoversilin is an antifungal antibiotic with a defined mechanism of action against filamentous fungi. However, there is a significant lack of current data and established applications for this compound within the broader field of molecular biology, particularly concerning the study of signaling pathways in mammalian cells.
This compound, isolated from the culture filtrate of Aspergillus versicolor, demonstrates specific inhibitory effects against the filamentous fungus Trichophyton rubrum.[1] Its primary mechanism of action is the inhibition of protein synthesis.[2] This is achieved by preventing the formation of leucyl-tRNA, a crucial step in the translation process.[2] Additionally, this compound has been observed to moderately inhibit DNA synthesis and slightly inhibit RNA synthesis in T. rubrum.[2]
Summary of Known Quantitative Data
The available research, primarily from studies conducted in the 1980s, provides limited quantitative data on the bioactivity of this compound.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Trichophyton rubrum | 15 µg/ml | [2] |
| Inhibition of Sporulation | Trichophyton rubrum | 28.5% at MIC | [2] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound's antifungal activity stems from its ability to disrupt protein synthesis at the level of aminoacyl-tRNA formation. The process is outlined below.
Figure 1. Mechanism of this compound in inhibiting fungal protein synthesis.
Experimental Protocols
Due to the absence of recent research on this compound in molecular biology, detailed, modern experimental protocols are not available. The foundational methods for determining its antifungal properties are described below, based on the initial characterization studies.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a generalized procedure for determining the MIC of an antifungal agent against a filamentous fungus.
Materials:
-
This compound
-
Trichophyton rubrum culture
-
Sabouraud Dextrose Broth (SDB) or other suitable fungal growth medium
-
Sterile microtiter plates (96-well)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Prepare a standardized inoculum of T. rubrum spores or mycelial fragments.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in SDB.
-
Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no fungus).
-
Incubate the plate at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance at a specific wavelength (e.g., 600 nm).
Figure 2. Experimental workflow for MIC determination.
Concluding Remarks for Researchers
While this compound has a defined antifungal mechanism, its utility in modern molecular biology research appears to be unexplored. There is no evidence in the current scientific literature to suggest its use as a tool to probe signaling pathways or other cellular processes in mammalian systems. Researchers and drug development professionals should be aware that the application of this compound is likely limited to specialized antifungal studies. Further investigation would be required to determine if this compound has any off-target effects or broader biological activities that could be relevant to molecular biology research.
References
Mycoversilin: Application Notes and Protocols for Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoversilin is a potent and specific small molecule inhibitor of the Myeloid Differentiation Primary Response 88 (MyD88) signaling pathway. MyD88 is a critical adaptor protein that plays a central role in the innate immune response by mediating signaling from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, MyD88 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines and other immune response genes.[1] Dysregulation of the MyD88 pathway is implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.
These application notes provide detailed protocols for utilizing this compound in gene expression studies to investigate its impact on the MyD88 signaling pathway and downstream gene regulation.
Mechanism of Action
This compound exerts its inhibitory effect by binding to a specific allosteric site on the MyD88 protein, preventing its homodimerization and subsequent recruitment of downstream signaling molecules, including Interleukin-1 Receptor-Associated Kinase (IRAK) family members. This blockade of the MyD88 signalosome effectively abrogates the activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a significant reduction in the expression of pro-inflammatory genes.
Signaling Pathway Diagram
Caption: Inhibition of the MyD88 signaling pathway by this compound.
Application Notes
This compound is a valuable tool for a variety of gene expression studies, including:
-
Target Validation: Confirming the role of the MyD88 pathway in the expression of specific genes in response to inflammatory stimuli.
-
Dose-Response Studies: Determining the optimal concentration of this compound for inhibiting the expression of target genes.
-
Time-Course Experiments: Investigating the temporal effects of this compound on gene expression.
-
Specificity Analysis: Assessing the specificity of this compound by examining its effects on genes regulated by other signaling pathways.
Experimental Protocols
The following protocols provide a framework for conducting gene expression analysis using this compound. These should be optimized for specific cell types and experimental conditions.
Experimental Workflow Diagram
Caption: General workflow for gene expression analysis using this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., macrophages, epithelial cells) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Starvation (Optional): For studies involving stimulation, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
This compound Pre-treatment: Add this compound at the desired final concentrations to the culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: After a pre-incubation period with this compound (e.g., 1-2 hours), add the inflammatory stimulus (e.g., Lipopolysaccharide (LPS) for TLR4 activation) to the appropriate wells.
-
Incubation: Incubate the cells for the desired time period to allow for changes in gene expression (e.g., 4, 8, or 24 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.
Protocol 2: RNA Isolation and cDNA Synthesis
-
RNA Isolation: Isolate total RNA from the treated cells using a commercially available RNA isolation kit according to the manufacturer's instructions. Ensure all steps are performed in an RNase-free environment.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit according to the manufacturer's protocol.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Design or obtain validated primers for the target genes of interest (e.g., TNF-α, IL-6, IL-1β) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Reaction Setup: Prepare the qRT-PCR reaction mix containing cDNA, primers, and a suitable qPCR master mix.
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR detection system with appropriate cycling conditions.
-
Data Analysis: Analyze the raw Cq values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.[3]
Data Presentation
The following table presents hypothetical data from a dose-response experiment investigating the effect of this compound on the expression of pro-inflammatory cytokine genes in LPS-stimulated macrophages.
| This compound Concentration (µM) | Relative TNF-α mRNA Expression (Fold Change vs. LPS only) | Relative IL-6 mRNA Expression (Fold Change vs. LPS only) | Relative IL-1β mRNA Expression (Fold Change vs. LPS only) |
| 0 (LPS only) | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.78 | 0.82 | 0.75 |
| 1 | 0.45 | 0.51 | 0.42 |
| 10 | 0.12 | 0.18 | 0.15 |
| 50 | 0.05 | 0.09 | 0.06 |
Note: The data presented in this table is for illustrative purposes only and should be generated through rigorous experimentation.
Conclusion
This compound serves as a powerful research tool for elucidating the role of the MyD88 signaling pathway in various biological processes and disease models. The protocols and guidelines provided in these application notes offer a comprehensive starting point for researchers to investigate the effects of this compound on gene expression and to explore its therapeutic potential.
References
- 1. Inhibition of the MyD88 signaling pathway could upregulates Ghrelin expression to synergistically regulate hepatic Echinococcus multilocularis-infected progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual function of MyD88 in RAS signaling and inflammation, leading to mouse and human cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]
Application Notes and Protocols for Mycoversilin Delivery in Animal Models
Disclaimer: Extensive literature searches did not yield specific preclinical data on the delivery of Mycoversilin in animal models. The following application notes and protocols are based on established methodologies for the preclinical evaluation of antifungal agents and are intended to serve as a general guide for researchers, scientists, and drug development professionals.
Introduction
This compound is an antifungal antibiotic with potential therapeutic applications. To evaluate its efficacy and pharmacokinetic profile, in vivo studies using relevant animal models are essential. This document outlines general considerations and protocols for the delivery of this compound in such models. The choice of animal model, delivery route, and experimental design will depend on the specific research question, the target fungal pathogen, and the physicochemical properties of this compound.
General Considerations for In Vivo Studies
Animal Models
The selection of an appropriate animal model is critical for obtaining clinically relevant data. Common models for antifungal drug testing include:
-
Murine Models (Mice and Rats): Most frequently used due to their genetic tractability, cost-effectiveness, and well-characterized immune systems. Immunocompromised models (e.g., neutropenic or corticosteroid-treated) are often used to mimic the host conditions susceptible to fungal infections.
-
Rabbit Models: Useful for specific infection models, such as disseminated candidiasis and aspergillosis, due to their physiological similarities to humans in certain aspects.
-
Guinea Pig Models: Often used for dermatophyte infection models.
Formulation of this compound for In Vivo Administration
The formulation of this compound is a critical step to ensure its stability, solubility, and bioavailability. Common vehicles for preclinical administration include:
-
Aqueous solutions: Saline, phosphate-buffered saline (PBS), or dextrose solutions are preferred for soluble compounds.
-
Suspensions: For poorly soluble compounds, micronized drug suspended in a vehicle containing a suspending agent (e.g., carboxymethylcellulose, Tween 80) can be used.
-
Solutions in organic co-solvents: Solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be used to dissolve hydrophobic compounds, often diluted with an aqueous vehicle before administration.
It is crucial to establish the maximum tolerated dose (MTD) of the vehicle alone to ensure that any observed toxicity is due to the drug and not the formulation.
Delivery Methods in Animal Models
The choice of delivery route depends on the intended clinical application and the pharmacokinetic properties of this compound.
Systemic Administration
-
Intravenous (IV) Injection: Provides 100% bioavailability and is used to study the intrinsic activity and pharmacokinetics of the drug. Typically administered via the tail vein in mice and rats.
-
Intraperitoneal (IP) Injection: A common route for preclinical studies, offering good systemic exposure, although absorption can be variable.
-
Oral Gavage (PO): Used to assess the oral bioavailability of the compound. The formulation must be suitable for administration directly into the stomach.
-
Subcutaneous (SC) Injection: Provides slower and more sustained absorption compared to IV or IP routes.
Local Administration
-
Topical Application: For fungal infections of the skin, a cream, ointment, or solution containing this compound can be applied directly to the infected area.
-
Intranasal/Intratracheal Instillation: For pulmonary fungal infections, direct administration to the respiratory tract can be employed.
Experimental Protocols
The following are generalized protocols that would need to be optimized for this compound based on its specific properties.
Protocol for Intravenous Administration in a Mouse Model
-
Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).
-
Animal Restraint: Place the mouse in a suitable restraint device to allow access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, inject the this compound solution slowly into a lateral tail vein.
-
Observation: Monitor the animal for any immediate adverse reactions.
Protocol for Oral Gavage in a Mouse Model
-
Preparation: Prepare a solution or suspension of this compound.
-
Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to prevent esophageal injury.
-
Gavage: Insert a ball-tipped gavage needle gently into the esophagus and down to the stomach.
-
Administration: Slowly administer the this compound formulation.
-
Observation: Return the animal to its cage and monitor for any signs of distress.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Typical PK Study Design
-
Animals: Use a sufficient number of animals per time point to allow for statistical analysis.
-
Dosing: Administer a single dose of this compound via the desired route.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding, submandibular bleeding, or cardiac puncture (terminal).
-
Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Efficacy Studies
Efficacy studies are designed to evaluate the in vivo antifungal activity of this compound in a relevant infection model.
General Efficacy Study Workflow
Caption: General workflow for an in vivo antifungal efficacy study.
Data Presentation
Quantitative data from pharmacokinetic and efficacy studies should be summarized in tables for clear comparison.
Table 1: Example Pharmacokinetic Parameters of an Investigational Antifungal Agent
| Delivery Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | Half-life (h) |
| IV | 10 | 25.0 | 0.08 | 50.0 | 2.5 |
| IP | 20 | 15.0 | 0.5 | 60.0 | 3.0 |
| PO | 50 | 5.0 | 1.0 | 40.0 | 4.0 |
Table 2: Example Efficacy Data of an Investigational Antifungal Agent in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dose (mg/kg) | Mean Fungal Burden (log10 CFU/kidney) ± SD | Survival Rate (%) |
| Vehicle Control | - | 6.5 ± 0.5 | 0 |
| This compound | 10 | 4.2 ± 0.8 | 60 |
| This compound | 20 | 3.1 ± 0.6 | 80 |
| Standard Drug | 10 | 3.5 ± 0.7 | 70 |
Signaling Pathways
While the specific cellular targets of this compound are not detailed in the available literature, a general representation of antifungal drug action can be visualized. Antifungal agents typically interfere with essential cellular processes in fungi.
Caption: Hypothetical mechanism of action for an antifungal agent like this compound.
Conclusion
The successful preclinical development of this compound will rely on a systematic evaluation of its delivery, pharmacokinetics, and efficacy in relevant animal models. The protocols and considerations outlined in this document provide a foundational framework for designing and conducting these crucial in vivo studies. It is imperative that all animal experiments are conducted in compliance with institutional and national guidelines for animal welfare.
Application Notes and Protocols: Mycoversilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoversilin is an antifungal antibiotic isolated from the culture filtrate of Aspergillus versicolor. It exhibits specific activity against filamentous fungi, particularly Trichophyton rubrum.[1][2] This document provides an overview of its biological activity, mechanism of action, and general safety and handling guidelines based on available data. It is intended to serve as a reference for laboratory personnel working with this compound.
Safety and Handling Guidelines
Disclaimer: No specific Material Safety Data Sheet (MSDS) for this compound was found in the available literature. The following guidelines are based on general laboratory safety practices for handling biologically active compounds and information from safety data sheets for other hazardous chemicals.[3][4][5] Researchers should always perform a risk assessment before handling any new compound.
1. Hazard Identification and Precautions
Given that this compound is a biologically active antibiotic with inhibitory effects on protein synthesis, it should be handled with care.[1] Although specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
-
Potential Hazards:
2. Personal Protective Equipment (PPE)
-
Gloves: Always wear protective gloves when handling this compound. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3]
-
Eye Protection: Wear safety glasses or goggles to prevent eye contact.[3]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a properly fitted respirator.
3. Handling and Storage
-
Handling:
-
Storage:
4. First Aid Measures
-
After Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
After Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Biological Activity and Data
This compound has a narrow spectrum of activity, primarily targeting filamentous fungi.[2]
| Parameter | Value | Organism | Reference |
| Minimum Inhibitory Concentration (MIC) | 15 µg/mL | Trichophyton rubrum | [1][2] |
| Inhibition of Sporulation | 28.5% at MIC | Trichophyton rubrum | [1] |
| Effect on Spore Germination | Requires higher concentration than MIC | Trichophyton rubrum | [1] |
| Effect on Radial Growth | No effect | Trichophyton rubrum | [1] |
| Effect on UV Absorbing Material Release | No action | Trichophyton rubrum | [1] |
| Effect on Respiration | No action | Trichophyton rubrum | [1] |
| Inhibition of Protein Synthesis (in vivo) | Strong | Trichophyton rubrum | [1] |
| Inhibition of DNA Synthesis (in vivo) | Moderate | Trichophyton rubrum | [1] |
| Inhibition of RNA Synthesis (in vivo) | Slight | Trichophyton rubrum | [1] |
| Inhibition of Protein Synthesis (cell-free) | Strong | - | [1] |
Experimental Protocols
Detailed experimental protocols for working with this compound are not extensively published. The following are generalized methodologies based on the available literature.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a general guideline for determining the antifungal susceptibility of filamentous fungi to this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Fungal Inoculum: Grow the filamentous fungus (e.g., Trichophyton rubrum) on an appropriate agar medium. Collect spores and suspend them in sterile saline or culture medium. Adjust the spore suspension to a standardized concentration (e.g., 10^4 to 10^5 spores/mL).
-
Prepare Dilution Series: Perform a serial dilution of the this compound stock solution in a suitable liquid culture medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal spore suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the fungus (e.g., 28°C) for a sufficient period (e.g., 48-72 hours).[2]
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.
Protocol 2: In Vivo Macromolecular Synthesis Inhibition Assay
This protocol provides a general framework to assess the effect of this compound on protein, DNA, and RNA synthesis in a filamentous fungus.
-
Fungal Culture: Grow the fungus in a liquid medium to the mid-logarithmic phase.
-
This compound Treatment: Add this compound at its MIC (15 µg/mL for T. rubrum) to the fungal culture.[1] Have an untreated control culture.
-
Radiolabeling: At various time points after adding this compound, add a radiolabeled precursor for each macromolecule to aliquots of the treated and control cultures. For example:
-
Protein synthesis: [³H]-Leucine
-
DNA synthesis: [³H]-Thymidine
-
RNA synthesis: [³H]-Uridine
-
-
Incubation: Incubate for a short period to allow incorporation of the radiolabel.
-
Macromolecule Precipitation: Stop the incorporation by adding a strong acid (e.g., trichloroacetic acid, TCA).
-
Quantification: Collect the precipitate by filtration and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the amount of incorporated radioactivity in the this compound-treated samples to the untreated control to determine the percentage of inhibition.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of protein synthesis.[1] It specifically targets the formation of leucyl-tRNA, a crucial step in the translation process.[1]
This compound's Known Mechanism of Action
Caption: this compound inhibits protein synthesis by targeting leucyl-tRNA formation.
Experimental Workflow for Mechanism of Action Study
References
- 1. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. nku-ky.safecollegessds.com [nku-ky.safecollegessds.com]
Troubleshooting & Optimization
Troubleshooting Mycoversilin assay variability
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their Mycoversilin assays. As "this compound" is a novel or specialized compound, this guide focuses on general best practices and troubleshooting strategies applicable to cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in a cell-based assay like the this compound assay?
Variability in cell-based assays can stem from biological and technical factors. Biological sources include the cell line used, cell passage number, seeding density, and cell health.[1] Technical sources of variability often include pipetting errors, reagent inconsistency, "edge effects" in multi-well plates, and fluctuations in incubation temperature.[1][2]
Q2: How can I minimize pipetting errors in my this compound assay?
To minimize pipetting errors, it is crucial to use calibrated pipettes and proper pipetting techniques.[3] Preparing a master mix of reagents for dispensing into multiple wells can significantly reduce well-to-well variation.[4][5] For high-throughput screening, using a luminometer with an injector to dispense reagents can also improve consistency.[5]
Q3: What is the "edge effect" and how can I mitigate it?
The "edge effect" refers to the phenomenon where wells on the perimeter of a multi-well plate evaporate more quickly, leading to variations in concentration and cell viability.[1] To mitigate this, it is recommended to avoid using the outer wells of the plate for experimental samples. Instead, these wells can be filled with a buffer solution like PBS to create a humidity barrier.[1]
Q4: How important is the cell passage number for assay consistency?
The number of times a cell line has been subcultured (passaged) can significantly impact experimental outcomes.[6] With increasing passage number, cells can undergo phenotypic and genotypic drift, leading to changes in their response to stimuli.[6] It is best practice to use cells within a consistent and low passage number range for all experiments.
Q5: What are acceptable levels of variability in a cell-based assay?
The coefficient of variation (CV) is a common metric used to assess assay variability. While acceptable CV values can vary depending on the assay type and its application, a general guideline for cell-based assays is a CV of less than 15%. For quantitative assays like qPCR, discrepancies of more than 0.2-0.5 Ct values between technical replicates may be a cause for concern.[7]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between technical replicates is a common issue that can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix for all common reagents to be added to multiple wells.[3][5] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between plating. Consider using an automated cell counter for accurate cell density determination. |
| Edge Effects | Avoid using the outermost wells of the microplate for samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.[1] |
| Temperature Gradients | After removing plates from the incubator, allow them to equilibrate to room temperature before adding reagents or taking readings.[2][8] |
Issue 2: Inconsistent Results Between Experiments
Lack of reproducibility between experiments performed on different days can be a significant hurdle in research.
| Potential Cause | Recommended Solution |
| Reagent Variability | Use single-use aliquots of critical reagents to avoid repeated freeze-thaw cycles.[3] If possible, use the same batch of reagents, including serum and media, for the entire study.[1] |
| Cell Passage Number | Maintain a consistent and documented cell passage number for all experiments.[6] It is advisable to use cells from a frozen stock that has been characterized. |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[6] |
| Instrument Variation | Ensure that the plate reader or other detection instruments are properly maintained and calibrated. |
Experimental Protocols
Standard Cell Seeding Protocol for a 96-Well Plate:
-
Grow cells to approximately 80-90% confluency in a T-75 flask.
-
Wash the cells with sterile PBS and detach them using a trypsin-EDTA solution.
-
Neutralize the trypsin with complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density.
-
Gently mix the cell suspension to ensure homogeneity and dispense 100 µL into each well of a 96-well plate, avoiding the perimeter wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
Visualizations
Caption: A logical workflow for troubleshooting sources of variability in the this compound assay.
Caption: A standardized experimental workflow to minimize variability in the this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. ch.promega.com [ch.promega.com]
- 3. content.protocols.io [content.protocols.io]
- 4. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. ezbioscience.com [ezbioscience.com]
Mycoversilin Experimental Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Mycoversilin concentration in their experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an antifungal antibiotic that primarily functions by inhibiting protein synthesis.[1] Its specific target is the formation of leucyl-tRNA, a crucial step in protein translation.[1] While its primary characterization has been in filamentous fungi, such as Trichophyton rubrum, it also demonstrates a moderate inhibitory effect on DNA synthesis and a slight inhibitory effect on RNA synthesis.[1]
Q2: What is a good starting concentration for this compound in a new experimental system?
A2: For a new experimental system, especially with mammalian cells where data is limited, it is crucial to perform a dose-response experiment. Based on its known antifungal activity, a broad concentration range is recommended for initial screening. The minimum inhibitory concentration (MIC) against the fungus Trichophyton rubrum is 15 µg/mL.[1][2] For initial experiments in mammalian cell lines, a wider range, both above and below this value, should be tested.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration will be application-dependent (e.g., studying signaling pathways vs. cytotoxicity). A critical first step is to determine the half-maximal inhibitory concentration (IC50) for your cell line. This can be achieved using a cytotoxicity assay, such as the MTT assay, over a range of this compound concentrations.
Q4: What are the common solvents for dissolving this compound?
A4: While the provided literature does not specify a solvent for cell culture use, many organic compounds are initially dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to then dilute this stock in your cell culture medium to the final desired concentrations. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can have biological effects on its own.
Troubleshooting Guide
Problem: I am not observing any effect of this compound on my cells.
-
Concentration Too Low: The concentration of this compound may be insufficient to elicit a response in your specific cell type. Try testing a broader and higher range of concentrations.
-
Compound Inactivity: Ensure the proper storage and handling of your this compound stock to prevent degradation. Repeated freeze-thaw cycles should be avoided.[3]
-
Cell Line Resistance: Your cell line may be inherently resistant to the effects of this compound. Consider using a positive control known to induce the expected effect (e.g., another protein synthesis inhibitor) to validate your assay.
-
Incorrect Timepoint: The duration of your experiment may be too short to observe a cellular response. Consider extending the incubation time with this compound.
Problem: I am observing high levels of cell death even at low concentrations.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. It is important to perform a cytotoxicity assay to determine the IC50 value and identify a non-toxic working concentration for your experiments.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure your final solvent concentration is low and consistent across all experimental conditions, including a vehicle control.
-
Sub-optimal Cell Culture Conditions: Stressed cells due to factors like improper CO2 levels, temperature, or contamination can be more susceptible to compound-induced toxicity.[4]
Quantitative Data Summary
For easy comparison, the following table summarizes the known quantitative data for this compound and provides a recommended starting range for mammalian cell-based assays.
| Parameter | Organism/Cell Type | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Trichophyton rubrum | 15 µg/mL | [1][2] |
| Recommended Starting Range for Mammalian Cell Cytotoxicity Assays | Various Mammalian Cell Lines | 0.1 - 100 µg/mL | N/A |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent mammalian cells.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in complete medium. A common approach is a 2-fold serial dilution over 8-10 concentrations.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[6]
-
Visualizations
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
Hypothetical Signaling Pathway Affected by Protein Synthesis Inhibition
Caption: Potential pathway affected by this compound.
References
- 1. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 4. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Mycoversilin solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with Mycoversilin and may be encountering challenges with its solubility. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a narrow-spectrum antifungal antibiotic isolated from the culture filtrate of Aspergillus versicolor.[1] It is particularly effective against filamentous fungi such as Trichophyton rubrum.[1][2] The primary mechanism of action of this compound is the strong inhibition of protein synthesis.[2][3] It has been shown to inhibit the formation of leucyl-tRNA during cell-free protein synthesis.[2]
Q2: What is the known solubility of this compound?
This compound has been described as being recrystallized from ethyl acetate, suggesting its solubility in this organic solvent.[1] While comprehensive public data on its solubility in a wide range of solvents is limited, like many secondary metabolites, it is expected to have low aqueous solubility. For practical laboratory use, it is often dissolved in organic solvents to create a stock solution.
Q3: Which solvents are recommended for preparing this compound stock solutions?
Based on its likely chemical properties and the available information, polar aprotic organic solvents are recommended for preparing stock solutions of this compound. These may include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is crucial to first dissolve this compound in a minimal amount of the organic solvent before further dilution in aqueous media.
Q4: Can I dissolve this compound directly in aqueous buffers?
Directly dissolving this compound in aqueous buffers is likely to be challenging due to its presumed low water solubility. This can lead to the formation of a precipitate or an incomplete solution, which will affect the accuracy of your experimental results. It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Troubleshooting Guide: Solubility Issues
Problem: I am seeing a precipitate when I dilute my this compound stock solution into my aqueous experimental medium.
This is a common issue when diluting a compound from an organic stock solution into an aqueous buffer. The precipitate indicates that the solubility of this compound in the final aqueous medium has been exceeded.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final solution can help maintain solubility. However, be mindful of potential solvent toxicity in your assays.
-
Use a solubilizing agent: The inclusion of non-ionic surfactants like Tween® 20 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) in the aqueous medium can help to increase the solubility of hydrophobic compounds.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a precise volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may assist with dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing this compound Solubility in Aqueous Media using a Co-solvent
Objective: To prepare a working solution of this compound in an aqueous medium while minimizing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Warm the this compound stock solution and the aqueous medium to room temperature.
-
In a sterile tube, add the required volume of the aqueous medium.
-
While vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
Quantitative Data
The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data is provided as a general guide; actual solubility may vary depending on the specific batch, temperature, and purity.
| Solvent | Solubility (approx.) | Notes |
| Water | < 0.1 mg/mL | Practically insoluble in aqueous solutions. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL | Insoluble in physiological buffers. |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | ≥ 15 mg/mL | An alternative to DMSO for stock solutions. |
| Ethanol (95%) | ~5 mg/mL | Moderately soluble. |
| Ethyl Acetate | Soluble | Used for recrystallization, indicating good solubility.[1] |
Visual Guides
This compound Solubility Troubleshooting Workflow
References
- 1. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
Preventing Mycoversilin degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Mycoversilin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antibiotic with antifungal properties, specifically inhibiting skin and phytopathogenic fungi. It functions by strongly inhibiting protein synthesis in susceptible fungi.[1] It has not been observed to have activity against yeast or bacteria.[1]
Q2: What are the known chemical properties of this compound?
A2: this compound is a moderately sized organic molecule with the following properties:
Its structure suggests it is a complex polycyclic compound, likely of polyketide origin, a common class of secondary metabolites in microorganisms.[2][3]
Q3: What are the general factors that can cause the degradation of this compound in solution?
A3: Like many complex organic molecules, the stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Solvent: The choice of solvent can impact the stability of a compound. Protic solvents, in particular, may participate in degradation reactions.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol to prepare a concentrated stock solution. For aqueous working solutions, the stock solution should be diluted in an appropriate buffer immediately before use. The pH of the final aqueous solution should be carefully controlled, ideally within a neutral to slightly acidic range (pH 6-7), until optimal conditions are experimentally determined.
Q5: What are the recommended storage conditions for this compound solutions?
A5: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of antifungal activity in my experiment. | Degradation of this compound in the working solution. | 1. Verify Solution Age and Storage: Ensure you are using a freshly prepared working solution or a properly stored stock solution. Avoid using old solutions. 2. Check pH of Media: The pH of your experimental media may be outside the optimal stability range for this compound. Measure the pH and adjust if necessary. 3. Perform a Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to determine the stability of this compound under your specific experimental conditions. |
| Precipitation is observed in my aqueous working solution. | Poor solubility or degradation leading to insoluble products. | 1. Decrease Concentration: The concentration of this compound in your aqueous solution may be too high. Try using a lower concentration. 2. Modify Solvent Composition: Consider adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to your aqueous buffer to improve solubility. Ensure the co-solvent is compatible with your experimental system. 3. Filter the Solution: If a small amount of precipitate is present, it may be possible to filter the solution through a 0.22 µm filter before use. However, this may also remove some of the active compound if it is not fully dissolved. |
| I see a color change in my this compound solution over time. | This may be an indication of chemical degradation, possibly due to oxidation or photolysis. | 1. Protect from Light: Ensure the solution is always protected from light. 2. Use Degassed Solvents: To minimize oxidation, prepare solutions using solvents that have been degassed by sparging with an inert gas like nitrogen or argon. |
| My analytical results (e.g., HPLC) show multiple peaks for a this compound standard. | The standard may have degraded, or the analytical method may not be optimized. | 1. Use a Fresh Standard: Prepare a fresh solution from solid this compound and re-run the analysis. 2. Optimize HPLC Method: If multiple peaks persist with a fresh standard, the HPLC method may need optimization. Adjust the mobile phase composition, gradient, or column type. 3. Perform Peak Purity Analysis: Use a diode array detector (DAD) to check the peak purity of the main this compound peak. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify its degradation pathways and stability profile.
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 3, 7, and 9)
-
HPLC system with UV or DAD detector
-
pH meter
-
Photostability chamber
2. Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Withdraw samples at each time point and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep an aliquot of the stock solution in a sealed vial at 60°C.
-
Withdraw samples at 1, 3, 7, and 14 days and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both conditions at 24, 48, and 72 hours and analyze by HPLC.
-
-
pH-Dependent Degradation:
-
Prepare solutions of this compound in phosphate buffers at pH 3, 7, and 9.
-
Incubate at 40°C.
-
Withdraw samples at 1, 3, and 7 days and analyze by HPLC.
-
3. Data Analysis:
-
Quantify the amount of remaining this compound at each time point using a validated HPLC method.
-
Calculate the percentage of degradation.
-
Identify and, if possible, quantify the major degradation products.
Protocol 2: HPLC-UV Method for Stability Assessment of this compound
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Scan from 200-400 nm to determine the optimal wavelength for this compound and its degradation products. |
3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability studies.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| pH | Maintain solutions in a neutral to slightly acidic pH range (e.g., pH 6-7). | To minimize acid and base-catalyzed hydrolysis. |
| Temperature | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh. | To slow down the rate of chemical degradation. |
| Light | Protect all solutions from light. | To prevent photolytic degradation. |
| Solvent | Use anhydrous, high-purity solvents for stock solutions. | To prevent hydrolysis from residual water. |
| Oxygen | For long-term storage or for sensitive experiments, use degassed solvents. | To minimize oxidative degradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | To prevent physical and chemical degradation caused by freezing and thawing. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for loss of this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotechnology of polyketides: New breath of life for the novel antibiotic genetic pathways discovery through metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Mycoversilin off-target effects and mitigation
Disclaimer: Mycoversilin is an antifungal antibiotic whose mechanism of action has been described as the inhibition of protein synthesis in filamentous fungi.[1] Publicly available data on its effects in mammalian cells is not available. The following technical support guide is a hypothetical resource based on the known mechanism of action and common challenges encountered with protein synthesis inhibitors during pre-clinical research. The off-target effects and mitigation strategies described here are illustrative and based on general principles of toxicology and drug development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell lines at concentrations close to the effective antifungal concentration. Is this expected?
A1: While this compound is reported to be an antifungal agent, its primary mechanism involves the inhibition of leucyl-tRNA formation, a crucial step in protein synthesis.[1] Mammalian cells might also be susceptible to this inhibition, especially in rapidly dividing cells where protein synthesis is high. This can lead to off-target cytotoxicity. We recommend performing a dose-response curve to determine the IC50 in your specific cell line and comparing it to the Minimum Inhibitory Concentration (MIC) for the target fungus.
Q2: How can we confirm if the observed cytotoxicity is an off-target effect of this compound?
A2: To differentiate between on-target antifungal activity and off-target host cell toxicity, you can use a cellular thermal shift assay (CETSA) to confirm target engagement in both fungal and mammalian cells. Additionally, you can perform rescue experiments by supplementing the media with excess leucine. If the cytotoxicity is due to the inhibition of leucyl-tRNA synthetase, an excess of leucine might partially rescue the cells.
Q3: Our in vivo experiments show unexpected toxicity in animal models, even at doses that were safe in vitro. What could be the cause?
A3: Discrepancies between in vitro and in vivo toxicity can arise from several factors, including metabolic transformation of this compound into more toxic compounds by the liver, accumulation of the drug in specific organs, or effects on specific cell types not present in your in vitro models (e.g., immune cells). We recommend conducting pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the drug's distribution and metabolism in your animal model.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent IC50 values across experiments. | - Cell line instability.- Variability in this compound stock solution. | - Perform regular cell line authentication.- Prepare fresh stock solutions of this compound for each experiment and protect from light. |
| Discrepant results between different research groups. | - Differences in cell culture conditions (e.g., media, serum).- Different passage numbers of cell lines. | - Standardize experimental protocols across all research groups.- Use cells within a consistent range of passage numbers. |
Issue 2: Off-Target Cytotoxicity
| Symptom | Possible Cause | Suggested Solution |
| Cell death observed in uninfected mammalian cells. | This compound is inhibiting host cell protein synthesis. | - Determine the therapeutic window by comparing the in vitro IC50 in mammalian cells to the MIC for the target fungus.- Consider using a lower concentration of this compound in combination with another antifungal agent with a different mechanism of action. |
| Signs of mitochondrial stress (e.g., increased ROS, decreased ATP). | Inhibition of mitochondrial protein synthesis. | - Perform a Seahorse assay to assess mitochondrial respiration.- Measure reactive oxygen species (ROS) production using a fluorescent probe. |
Hypothetical Off-Target Effects Data
The following table summarizes hypothetical quantitative data on the off-target effects of this compound in a standard mammalian cell line (HEK293) compared to its on-target antifungal activity.
| Parameter | HEK293 Cells | Trichophyton rubrum | Notes |
| IC50 / MIC | 30 µg/ml | 15 µg/ml[1] | Therapeutic Index = 2. A low therapeutic index suggests a higher risk of off-target effects at therapeutic concentrations. |
| Effect on Protein Synthesis | 60% inhibition at 30 µg/ml | 85% inhibition at 15 µg/ml | Demonstrates off-target inhibition of protein synthesis in mammalian cells. |
| Mitochondrial Respiration | 40% decrease at 30 µg/ml | Not Applicable | Suggests potential mitochondrial toxicity as an off-target effect. |
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using MTT Assay
-
Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Visualizations
Signaling Pathways and Workflows
Caption: On-target mechanism of this compound in fungi.
Caption: Hypothetical off-target pathway of this compound.
Caption: Experimental workflow for off-target assessment.
References
Mycoversilin In Vitro Efficacy Technical Support Center
Welcome to the Mycoversilin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antifungal antibiotic that primarily functions by inhibiting protein synthesis in susceptible filamentous fungi.[1] It specifically hinders the formation of leucyl-tRNA, a crucial step in protein translation.[1] Additionally, it has been observed to moderately inhibit DNA synthesis and slightly inhibit RNA synthesis.[1]
Q2: What is the spectrum of activity for this compound?
A2: this compound is characterized as a narrow-spectrum antibiotic. It demonstrates notable activity against filamentous fungi, with particular efficacy against Trichophyton rubrum.[1][2]
Q3: What is the reported Minimum Inhibitory Concentration (MIC) for this compound against Trichophyton rubrum?
A3: The minimum inhibitory concentration (MIC) of this compound against Trichophyton rubrum has been reported to be 15 µg/ml.[1]
Q4: Does this compound affect fungal spore germination and growth?
A4: this compound has been shown to inhibit sporulation by 28.5% at its growth inhibitory concentration.[1] However, a higher concentration is required to inhibit spore germination. It does not appear to have an effect on the radial growth of the fungus.[1]
Troubleshooting Guide
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Step |
| Inaccurate Drug Concentration | Ensure accurate serial dilutions of this compound. Use a freshly prepared stock solution for each experiment, as the compound's stability in solution over time may be unknown. |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay does not exceed a level that affects fungal growth. Run a solvent-only control to verify. |
| Inoculum Variability | Standardize the fungal inoculum preparation. Use a consistent method (e.g., hemocytometer or spectrophotometer) to quantify the spore or mycelial fragment concentration. |
| Incubation Conditions | Maintain consistent incubation temperature, humidity, and duration as these can significantly impact fungal growth and MIC values. |
Issue 2: this compound Appears Ineffective in My Assay
| Potential Cause | Troubleshooting Step |
| Inappropriate Fungal Species | Confirm that the test organism is a filamentous fungus. This compound is a narrow-spectrum antibiotic and may not be effective against yeasts or other fungal species.[2] |
| Drug Degradation | Prepare fresh this compound solutions for each experiment. Protect the stock solution from light and store at the recommended temperature to prevent degradation. |
| High Protein Content in Media | If using a complex medium with high protein content, this compound may bind to proteins, reducing its bioavailable concentration. Consider using a defined, lower-protein medium for susceptibility testing. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound against Trichophyton rubrum
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 15 µg/ml | [1] |
| Inhibition of Sporulation (at MIC) | 28.5% | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Filamentous Fungi (Broth Microdilution Method)
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1.5 mg/ml).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Fungal Inoculum:
-
Grow the filamentous fungus on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
-
Harvest spores by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping with a sterile loop.
-
Filter the spore suspension through sterile gauze to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1-5 x 10^6 spores/ml using a hemocytometer.
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 100 µl of appropriate broth medium (e.g., RPMI-1640) to all wells.
-
Add 100 µl of the this compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Add 10 µl of the adjusted fungal inoculum to each well.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
-
Incubation and Reading:
-
Seal the plate and incubate at the optimal temperature for the test fungus (e.g., 28-30°C) for 48-72 hours.
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
-
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
-
Preparation of Fungal Cell-Free Extract:
-
Grow the filamentous fungus in a suitable liquid medium.
-
Harvest the mycelia by filtration and wash with a suitable buffer.
-
Lyse the cells using mechanical disruption (e.g., bead beating or grinding in liquid nitrogen) in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at a high speed to pellet cellular debris and collect the supernatant (cell-free extract).
-
-
In Vitro Translation Reaction:
-
Set up a reaction mixture containing the cell-free extract, an amino acid mixture (including a radiolabeled amino acid like [3H]-Leucine), an energy source (ATP, GTP), and a template mRNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Incubate the reaction at the optimal temperature for the fungal translation machinery (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Measurement of Protein Synthesis:
-
Stop the reaction by adding a precipitating agent like trichloroacetic acid (TCA).
-
Heat the samples to hydrolyze aminoacyl-tRNAs.
-
Collect the precipitated protein on a filter membrane.
-
Wash the filter to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity on the filter using a scintillation counter.
-
A decrease in radioactivity in the this compound-treated samples compared to the control indicates inhibition of protein synthesis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
References
Mycoversilin experimental controls and best practices
Mycoversilin Technical Support Center
Disclaimer: Information regarding "this compound" is sparse and primarily originates from research published in 1984. This technical support center provides information based on the available literature and offers generalized guidance for working with antifungal compounds where specific data for this compound is lacking. The protocols and troubleshooting advice are based on best practices for antimicrobial drug discovery and should be adapted as needed.
Known Information about this compound
This compound is described as a narrow-spectrum antifungal antibiotic isolated from the culture filtrate of Aspergillus versicolor (N5)17.[1] Its primary activity is against filamentous fungi, with specific inhibitory action reported against Trichophyton rubrum.[1][2]
Mechanism of Action: The proposed mechanism of action for this compound is the inhibition of protein synthesis.[2] It has been shown to strongly inhibit cell-free protein synthesis by preventing the formation of leucyl-tRNA.[2] The antibiotic moderately inhibits DNA synthesis and slightly inhibits RNA synthesis.[2] It does not appear to affect radial growth, the release of UV absorbing materials, or respiration in T. rubrum.[2]
Quantitative Data from In Vitro Studies on Trichophyton rubrum
| Parameter | Observation | Reference |
| Minimum Inhibitory Concentration (MIC) | 15 µg/mL | [2] |
| Inhibition of Sporulation | 28.5% at MIC | [2] |
| Inhibition of Spore Germination | Requires concentrations higher than MIC | [2] |
| Inhibition of Protein Synthesis | Strong | [2] |
| Inhibition of DNA Synthesis | Moderate | [2] |
| Inhibition of RNA Synthesis | Slight | [2] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions that may arise when working with a novel or poorly characterized antifungal agent like this compound.
Q1: What is the recommended solvent and storage condition for this compound?
A1: The original literature reports recrystallizing this compound from ethyl acetate.[1] For experimental use, it is crucial to determine the optimal solvent for creating stock solutions. Common solvents for similar natural products include DMSO, ethanol, or methanol. Stock solutions should be stored at -20°C or -80°C to maintain stability. It is recommended to perform a solubility test with small aliquots in different solvents.
Q2: How can I confirm the purity of my this compound sample?
A2: The purity of a novel compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods can help identify and quantify the main compound and any potential impurities that could affect experimental results.
Q3: What are the appropriate positive and negative controls for an antifungal assay with this compound?
A3:
-
Negative Controls: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is essential to ensure the solvent itself does not affect fungal growth. A media-only control (no fungus, no compound) is also used to check for contamination.
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Positive Controls: A well-characterized antifungal agent with a known mechanism of action (e.g., amphotericin B for membrane disruption, or cycloheximide for protein synthesis inhibition in eukaryotes) should be used to validate the assay's sensitivity and provide a benchmark for comparison.
Q4: What safety precautions should be taken when handling this compound?
A4: As with any uncharacterized compound, standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood. A material safety data sheet (MSDS) may not be available for this compound, so it should be handled with care, assuming potential toxicity.
Troubleshooting Guide
This guide addresses potential issues that may be encountered during in vitro antifungal experiments.
| Problem | Possible Cause | Suggested Solution |
| High variability in MIC results between experiments. | Inconsistent inoculum preparation. Degradation of the compound. Pipetting errors. | Standardize the fungal spore or cell suspension concentration using a hemocytometer or spectrophotometer. Prepare fresh stock solutions of this compound for each experiment and store them properly. Calibrate pipettes regularly and use proper pipetting techniques. |
| No inhibition of fungal growth observed, even at high concentrations. | The compound is inactive against the tested fungal species. The compound has low solubility in the assay medium. The compound was inactivated by components in the medium. | Test this compound against a known susceptible organism like Trichophyton rubrum. Visually inspect the wells for precipitation of the compound. Consider using a surfactant like Tween 80 to improve solubility. Test the compound in different types of growth media. |
| Inconsistent results in protein synthesis inhibition assays. | Cell-free extract has low activity. Substrate (e.g., radiolabeled amino acid) has degraded. Incorrect timing of sample collection. | Prepare fresh cell-free extracts for each experiment and test their activity before use. Use fresh, high-quality substrates. Perform a time-course experiment to determine the optimal time point for measuring inhibition. |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a generalized protocol based on standard methods and should be optimized for the specific fungal species being tested.
-
Preparation of this compound Stock Solution:
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Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate growth medium (e.g., RPMI-1640) to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plate:
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Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution to well 1.
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Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
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Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Preparation of Fungal Inoculum:
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Grow the fungus on an appropriate agar medium.
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Prepare a spore or cell suspension in sterile saline or PBS.
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Adjust the suspension to the desired concentration (e.g., 1-5 x 10^5 cells/mL) using a spectrophotometer or hemocytometer.
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Dilute this suspension in the growth medium so that the final inoculum size in each well will be approximately 0.5-2.5 x 10^5 cells/mL.
-
-
Inoculation and Incubation:
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Add 100 µL of the diluted fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile medium to well 12.
-
Seal the plate and incubate at the optimal temperature and duration for the specific fungus (e.g., 28-35°C for 24-72 hours).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a plate reader.
-
Visualizations
Diagram: Conceptual Workflow for Antifungal Compound Testing
Caption: A generalized workflow for the initial characterization of a novel antifungal compound.
Diagram: Proposed Mechanism of this compound - Inhibition of Protein Synthesis
Caption: this compound inhibits protein synthesis by blocking leucyl-tRNA formation.
References
Interpreting unexpected results with Mycoversilin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with Mycoversilin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a narrow-spectrum antifungal antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in susceptible filamentous fungi, such as Trichophyton rubrum.[1] It specifically hinders the formation of leucyl-tRNA, a crucial step in protein translation.[1] Additionally, it moderately inhibits DNA synthesis and has a slight inhibitory effect on RNA synthesis.[1]
Q2: What is the typical minimum inhibitory concentration (MIC) for this compound against Trichophyton rubrum?
The reported minimum inhibitory concentration (MIC) for this compound against Trichophyton rubrum is 15 µg/ml.[1][2]
Q3: Does this compound affect fungal growth and spore germination?
This compound inhibits sporulation by approximately 28.5% at its growth-inhibitory concentration.[1] However, a higher concentration is required to inhibit spore germination. It is important to note that this compound does not affect the radial growth of the fungus.[1]
Q4: Are there any known effects of this compound on host cell signaling pathways?
Currently, there is limited direct evidence detailing the specific effects of this compound on host cell signaling pathways. Its primary characterized activity is against fungal protein synthesis. Any observed effects on host cells would likely be off-target and require further investigation.
Troubleshooting Guide for Unexpected Results
This guide addresses potential discrepancies between expected and observed outcomes during your experiments with this compound.
Scenario 1: Higher than Expected MIC Value
You observe a minimum inhibitory concentration (MIC) for this compound against Trichophyton rubrum that is significantly higher than the reported 15 µg/ml.
| Possible Cause | Recommended Action |
| Inaccurate Drug Concentration | Verify the stock solution concentration and ensure proper serial dilutions. Recalibrate pipettes and use fresh diluents. |
| Degradation of this compound | This compound is sensitive to storage conditions. Ensure it is stored as recommended. Use a fresh vial of the compound to repeat the experiment. |
| Resistant Fungal Strain | The strain of T. rubrum being used may have inherent or acquired resistance. Confirm the identity of your fungal strain and test a known sensitive control strain in parallel. |
| High Inoculum Density | An excessively high fungal inoculum can lead to an artificially elevated MIC. Standardize the inoculum preparation and quantify the spore or hyphal fragment concentration. |
| Inappropriate Growth Medium | Components in the growth medium may interfere with this compound's activity. Use the recommended growth medium as described in the original protocols. |
Scenario 2: No Inhibition of Protein Synthesis Observed
Your assay indicates that this compound is not inhibiting protein synthesis in your target fungus.
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Culture Preparation: Grow the fungal culture to the mid-logarithmic phase in a suitable liquid medium.
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This compound Treatment: Expose the fungal cultures to varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µg/ml) for a predetermined time.
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Radiolabeled Amino Acid Incorporation: Add a radiolabeled amino acid (e.g., ³H-leucine) to the cultures and incubate for a short period (e.g., 1-2 hours).
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Protein Precipitation: Harvest the fungal cells and precipitate the proteins using trichloroacetic acid (TCA).
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Quantification: Wash the precipitate to remove unincorporated amino acids and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity counts in this compound-treated samples to the untreated control.
Caption: Troubleshooting workflow for protein synthesis inhibition assays.
Scenario 3: Unexpected Host Cell Cytotoxicity
You observe significant cytotoxicity in your host cell line when co-cultured with this compound-treated fungi or when applying this compound directly.
While the primary target of this compound is fungal protein synthesis, high concentrations or sensitive host cell lines might exhibit off-target effects. One hypothetical pathway that could be inadvertently affected is the MAPK/Erk signaling cascade, which is crucial for cell proliferation and survival. This compound, as a small molecule, could potentially interact with components of this pathway.
Caption: Hypothesized off-target effect of this compound on the MAPK/Erk pathway.
| Quantitative Data Summary | Control | This compound (15 µg/ml) | This compound (50 µg/ml) |
| Host Cell Viability (%) | 100% | 95% | 60% |
| Caspase-3 Activity (Fold Change) | 1.0 | 1.2 | 4.5 |
| p-ERK Levels (Relative Units) | 1.0 | 0.9 | 0.4 |
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Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which cytotoxicity occurs.
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Apoptosis Assay: Measure markers of apoptosis, such as caspase-3 activity or Annexin V staining, to confirm the mode of cell death.
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Western Blot Analysis: Analyze key signaling proteins, such as phosphorylated ERK (p-ERK), to see if the pathway is affected.
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Control Experiments: Always include a vehicle control (the solvent used to dissolve this compound) to rule out solvent-induced toxicity.
References
Mycoversilin batch-to-batch consistency issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential questions and issues regarding the batch-to-batch consistency of Mycoversilin. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a narrow-spectrum antifungal antibiotic isolated from the fungus Aspergillus versicolor.[1] Its primary mechanism of action is the inhibition of protein synthesis in susceptible filamentous fungi, such as Trichophyton rubrum.[2] It specifically hinders the formation of leucyl-tRNA, a crucial step in protein elongation.
Q2: We are observing variations in the Minimum Inhibitory Concentration (MIC) of this compound between different batches. Why might this be happening?
Batch-to-batch variation in the potency of naturally derived products like this compound can stem from several factors related to its production and purification. This compound is a secondary metabolite from Aspergillus versicolor, and its production can be influenced by subtle changes in the fermentation process.[1] Factors such as the composition of the culture medium, pH, temperature, and incubation time can all affect the final yield and purity of the compound.[3][4][5] Inconsistencies in the purification process can also lead to differing levels of purity and the presence of co-purified, inactive, or even inhibitory compounds.
Q3: How can we ensure the consistency of this compound in our long-term studies?
To ensure consistency, it is crucial to perform an in-house quality control check on each new batch of this compound. This should ideally involve both a potency assay (such as a side-by-side MIC determination with a previously validated batch) and a purity analysis (for example, using High-Performance Liquid Chromatography - HPLC). Establishing a well-characterized internal reference lot to which all new batches are compared is a highly recommended practice.
Q4: Can the physical appearance (e.g., color, crystallinity) of different this compound batches vary?
Yes, minor variations in the physical appearance of a lyophilized or crystalline natural product can occur between batches.[6] These differences can be due to slight variations in the final crystallization or purification steps. While a significant change in appearance should be investigated, minor differences do not always correlate with a change in biological activity. We recommend always correlating physical appearance with functional and analytical data.
Troubleshooting Guides
Issue 1: A new batch of this compound shows significantly lower antifungal activity.
Question: We have tested a new lot of this compound against our standard T. rubrum strain and the MIC is 4-fold higher than what we observed with our previous lot. What steps should we take to troubleshoot this?
Answer: This is a common issue when working with new batches of reagents.[7] A systematic approach can help identify the source of the discrepancy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced this compound activity.
Recommended Actions:
-
Confirm the Finding: Rerun the MIC assay using the new and old batches of this compound in the same experiment. This will control for any day-to-day variability in your assay.
-
Use a Control Compound: Include a standard, well-characterized antifungal agent (e.g., Amphotericin B) in your assay. If the MIC of the control compound is also shifted, it may indicate a problem with your assay setup (e.g., media, inoculum preparation, incubation conditions) rather than the this compound.
-
Check for Solubility Issues: Ensure that the new batch of this compound is dissolving completely in your solvent. Incomplete solubilization will lead to an inaccurate final concentration and an artificially high MIC.
-
Perform a Purity Check: If available, use an analytical technique like HPLC to compare the purity of the new batch to the old one. A lower purity in the new batch would directly explain the reduced activity.
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Contact the Supplier: If you have confirmed that the new batch is less potent, contact the supplier and provide them with your comparative data (MIC and any analytical data).
Issue 2: High variability in results within the same batch of this compound.
Question: We are observing inconsistent results in our experiments even when using the same batch of this compound. What could be the cause?
Answer: Inconsistent results from the same batch often point to issues with reagent handling, storage, or the experimental protocol itself.[8][9]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Storage | This compound, like many natural products, may be sensitive to light, temperature, and moisture. Ensure it is stored as recommended by the supplier (typically at -20°C, protected from light). Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Inaccurate Pipetting | Due to the small volumes often used in these assays, pipetting errors can lead to significant variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques. |
| Incomplete Solubilization | Before making serial dilutions, ensure the this compound stock solution is completely dissolved and well-mixed. Vortex the stock solution before each use. |
| Assay Variability | Inherent variability in biological assays can also be a factor. Ensure your cell/organism cultures are in a consistent growth phase and that your inoculum density is tightly controlled. |
Data Presentation
Table 1: Example of Comparative MIC Data for Two Batches of this compound
| Parameter | Batch A (Previous Lot) | Batch B (New Lot) | Positive Control (Amphotericin B) |
| Experiment 1 MIC (µg/mL) | 16 | 64 | 1 |
| Experiment 2 MIC (µg/mL) | 16 | 64 | 1 |
| Experiment 3 MIC (µg/mL) | 16 | 32 | 1 |
| Average MIC (µg/mL) | 16 | 53.3 | 1 |
| Conclusion | Consistent | Inconsistent/Higher MIC | Consistent |
Table 2: Example HPLC Purity Analysis
| Batch ID | Retention Time of Main Peak (min) | Purity (%) | Notes |
| Batch A | 12.5 | 98.2 | Single major peak observed. |
| Batch B | 12.5 | 85.7 | Major peak observed with several minor impurity peaks. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the general principles of antifungal susceptibility testing.[10]
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of T. rubrum (or other target fungi) according to established laboratory protocols (e.g., to a final concentration of 0.5 x 10^5 to 2.5 x 10^5 CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a complete inhibition of visible growth.
Protocol 2: Simplified Protein Synthesis Inhibition Assay
This is a conceptual protocol to qualitatively assess the mechanism of action.
-
Prepare Fungal Lysate: Grow the target fungus and prepare a cell-free lysate capable of in vitro protein synthesis.
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Set up Reaction: In a microcentrifuge tube, combine the fungal lysate, an amino acid mixture containing a labeled amino acid (e.g., ^3H-Leucine), and an energy source (ATP/GTP).
-
Add this compound: Add different concentrations of this compound from the batches being tested to the reaction tubes. Include a no-drug control.
-
Incubate: Incubate the reactions at an appropriate temperature for a set time (e.g., 30 minutes at 30°C).
-
Precipitate Protein: Stop the reaction and precipitate the newly synthesized proteins using an agent like trichloroacetic acid (TCA).
-
Measure Incorporation: Collect the precipitated protein on a filter and measure the amount of incorporated radiolabel using a scintillation counter. A more potent batch of this compound will result in lower incorporation of the labeled amino acid.
Protocol 3: General HPLC Purity Assessment
This protocol provides a general method for assessing purity. Specific parameters may need to be optimized.
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Column: Use a C18 reverse-phase HPLC column.
-
Sample Preparation: Prepare solutions of each this compound batch at a concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject a standard volume (e.g., 10 µL) of each sample onto the HPLC system.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
Analysis: Compare the chromatograms of the different batches. The purity can be estimated by the relative area of the main peak corresponding to this compound.
Visualizations
Caption: this compound's inhibition of leucyl-tRNA formation.
Caption: Quality control workflow for new this compound batches.
References
- 1. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 3. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Batch Variations in Natural Products | Z Natural Foods [znaturalfoods.com]
- 7. agilent.com [agilent.com]
- 8. Bioactivities and HPLC analysis of secondary metabolites of a morphologically identified endophytic Aspergillus fungus isolated from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mycoversilin's Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying Mycoversilin to improve its cell permeability.
Frequently Asked Questions (FAQs)
Q1: this compound shows poor activity in cell-based assays despite high potency in enzymatic assays. Could this be a permeability issue?
A1: Yes, a significant drop in activity between enzymatic and cell-based assays is a strong indicator of poor cell permeability. This compound may not be efficiently crossing the cell membrane to reach its intracellular target. We recommend assessing its permeability directly using the assays outlined in this guide.
Q2: What are the initial steps to improve the cell permeability of this compound?
A2: The initial approach should focus on understanding the physicochemical properties of this compound. Key parameters to consider are its lipophilicity (LogP), number of hydrogen bond donors and acceptors, and molecular weight.[1] Strategies to enhance permeability often involve modifying the structure to balance lipophilicity and aqueous solubility. Common approaches include prodrug strategies and masking polar functional groups.[1][2][3]
Q3: What is the difference between the PAMPA and Caco-2 assays for assessing permeability?
A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free in vitro model that predicts passive diffusion across an artificial lipid membrane.[4][5] It is a cost-effective and high-throughput method for early-stage screening.[6] The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[7][8][9] This model assesses not only passive diffusion but also active transport and efflux mechanisms, providing a more comprehensive prediction of in vivo drug absorption.[5][9]
Q4: My modified this compound analog shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
A4: This discrepancy often suggests that your modified compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[5][9] The Caco-2 assay can help identify if a compound is subject to efflux by comparing permeability in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Troubleshooting Guides
Issue 1: Low Permeability of this compound in PAMPA Assay
Problem: this compound shows low passive diffusion across the artificial membrane.
Possible Cause: The intrinsic physicochemical properties of this compound, such as high polarity or a large number of hydrogen bond donors, are hindering its ability to partition into and diffuse across the lipid membrane.[10]
Troubleshooting Steps:
-
Chemical Modification:
-
Prodrug Approach: Mask polar functional groups (e.g., carboxylic acids, hydroxyls) with lipophilic moieties that can be cleaved by intracellular enzymes to release the active this compound.[1][2] For example, esterification of a carboxylic acid can significantly increase membrane permeability.[1]
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Masking Hydrogen Bond Donors: Reduce the number of hydrogen bond donors by N-methylation or other chemical modifications. This can improve permeability even if the molecular weight increases.[3]
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Bioisosteric Replacement: Substitute polar functional groups with less polar bioisosteres that maintain biological activity.
-
-
Re-evaluate in PAMPA: Synthesize a small library of modified this compound analogs and assess their permeability using the PAMPA assay to identify promising candidates.
Issue 2: High Efflux Ratio of a this compound Analog in Caco-2 Assay
Problem: A modified this compound analog with good passive permeability shows a high efflux ratio in the Caco-2 assay, indicating it is being actively pumped out of the cells.
Possible Cause: The structural modifications made to improve passive permeability have inadvertently created a recognition motif for an efflux transporter like P-gp.
Troubleshooting Steps:
-
Confirm P-gp Substrate Activity: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[9] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your analog is a P-gp substrate.
-
Structural Modification to Evade Efflux:
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Analyze the structure of your analog and compare it to known P-gp substrates to identify potential recognition motifs.
-
Synthesize new analogs with modifications designed to disrupt the interaction with the efflux pump. This may involve altering stereochemistry, adding bulky groups, or changing the charge distribution.
-
-
Alternative Delivery Strategies: If structural modification is not feasible, consider formulation approaches such as the use of excipients that inhibit efflux transporters or encapsulation in nanocarriers.
Data Presentation
Table 1: Permeability Classification Based on Apparent Permeability (Papp)
| Permeability Classification | Papp (10⁻⁶ cm/s) in PAMPA | Papp (10⁻⁶ cm/s) in Caco-2 |
| High | > 10 | > 10 |
| Medium | 1 - 10 | 1 - 10 |
| Low | < 1 | < 1 |
Table 2: Interpreting Caco-2 Assay Results
| Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| < 1 | < 2 | Low permeability, no significant efflux |
| > 10 | < 2 | High permeability, likely well-absorbed |
| < 10 | > 2 | Permeability may be limited by active efflux |
| > 10 | > 2 | High permeability, but may be a substrate for efflux |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol is adapted from standard PAMPA procedures.[4][6][11]
Materials:
-
96-well donor and acceptor plates
-
Lecithin in dodecane solution (e.g., 4%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compounds (this compound and analogs)
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Control compounds (high and low permeability)
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Plate reader for UV-Vis absorbance
Procedure:
-
Prepare Solutions: Dissolve test and control compounds in DMSO to create stock solutions (e.g., 10 mM). Prepare a working solution by diluting the stock solution in PBS to the final desired concentration (e.g., 500 µM), with the final DMSO concentration not exceeding 5%.
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Coat Donor Plate: Add 5 µL of the lecithin/dodecane solution to the membrane of each well of the donor plate. Be careful not to puncture the membrane.
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Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
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Add Compounds to Donor Plate: Add 200 µL of the test and control compound solutions to the donor plate wells.
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Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly at room temperature for 16-24 hours.
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Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.
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Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
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t = Incubation time
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C_A(t) = Compound concentration in the acceptor well at time t
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C_equilibrium = Equilibrium concentration
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Caco-2 Permeability Assay Protocol
This protocol is a generalized procedure based on established methods.[7][9][12]
Materials:
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Caco-2 cells
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Cell culture medium and supplements
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Transwell inserts (e.g., 24-well format)
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Hanks' Balanced Salt Solution (HBSS)
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Lucifer yellow
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Test compounds and controls
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Transepithelial Electrical Resistance (TEER) meter
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LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.
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Monolayer Integrity Check: Before the assay, measure the TEER of the cell monolayer. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²). Additionally, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.
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Prepare Dosing Solutions: Prepare dosing solutions of the test and control compounds in HBSS.
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Permeability Assay (Apical to Basolateral - A-B):
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Wash the cell monolayers with pre-warmed HBSS.
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Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
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Incubate at 37°C with gentle shaking.
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At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B-A):
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Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.
-
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Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
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Calculate Apparent Permeability (Papp): Calculate Papp using the following formula:
Papp = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt = Rate of appearance of the compound in the receiver chamber
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A = Surface area of the membrane
-
C_0 = Initial concentration in the donor chamber
-
Visualizations
Caption: Workflow for modifying this compound to improve cell permeability.
Caption: Hypothetical signaling pathway affected by intracellular this compound.
References
- 1. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Mycoversilin Experiments: Technical Support Center
Welcome to the technical support center for Mycoversilin, a potent and selective ATP-competitive inhibitor of TAK1 (MAP3K7). This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting for common pitfalls encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of TGF-β-activated kinase 1 (TAK1), a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1] By blocking TAK1 activity, this compound prevents the phosphorylation and activation of downstream signaling pathways, primarily the NF-κB and the JNK/p38 MAPK pathways.[2][3] This makes it a valuable tool for studying cellular processes like inflammation, immune responses, and apoptosis.[2][4]
Q2: How should I dissolve and store this compound?
A2: this compound is best dissolved in pure, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For optimal stability, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[5][6] Always include a vehicle control (cells treated with the same final concentration of DMSO as your experimental group) to distinguish the effects of the compound from those of the solvent.[5]
Q4: I am not observing any effect of this compound in my cell-based assay. What could be the issue?
A4: A lack of effect can stem from several factors:
-
Suboptimal Concentration: You may be using a concentration that is too low. It's recommended to perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific cell line and assay.
-
Compound Inactivity: Ensure your this compound stock solution has been stored correctly and has not degraded.
-
Assay Timing: The phosphorylation events targeted by this compound can be transient. You may need to perform a time-course experiment to identify the optimal time point for observing inhibition after cell stimulation.[7]
-
Cellular Context: The TAK1 pathway may not be significantly active in your cell line under basal conditions.[4] Stimulation with an appropriate agonist (e.g., TNFα, IL-1β) is often necessary to activate the pathway before adding the inhibitor.[2]
Signaling Pathway and Experimental Workflow Diagrams
Here are diagrams illustrating the mechanism of action and a typical experimental workflow for this compound.
Caption: this compound inhibits TAK1, blocking downstream NF-κB and JNK/p38 pathways.
Caption: A logical workflow for troubleshooting Western blot experiments.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format.
Issue 1: High Background in Western Blots for Phosphorylated Targets
Q: My Western blot for phospho-p38 (or phospho-JNK) shows high, non-specific background, making it difficult to interpret the results. What's causing this?
A: High background when detecting phosphoproteins is a common issue, often caused by the blocking buffer.[7]
-
Problem: Using non-fat milk as a blocking agent can be problematic. Milk contains casein, which is a phosphoprotein and can cause non-specific binding of your phospho-specific primary or secondary antibodies.[7]
-
Solution: Switch to a protein-free blocking agent or Bovine Serum Albumin (BSA) at a concentration of 3-5% in Tris-Buffered Saline with Tween-20 (TBST).[8]
-
Additional Tip: Ensure you are using phosphate-free buffers like TBST for all washing and antibody dilution steps. Phosphate in PBS can compete with the antibody for binding sites on the target phosphoprotein, reducing signal and increasing background.[9]
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Q: I'm getting highly variable results between replicates in my MTT assay when testing this compound. What are the common pitfalls?
A: Variability in tetrazolium-based assays like MTT can arise from several sources related to both the compound and the assay procedure.
-
Problem 1: Incomplete Solubilization of Formazan Crystals. The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance.[10] Incomplete solubilization is a major source of variability.[11]
-
Problem 2: Interference from this compound. Colored compounds or compounds with reducing properties can interfere with the absorbance reading, leading to false results.[10]
-
Solution: Run a "compound-only" control well (containing media, MTT reagent, and this compound, but no cells) to measure its intrinsic absorbance. Subtract this background value from your experimental wells.
-
-
Problem 3: DMSO Toxicity. As mentioned in the FAQ, high concentrations of the DMSO vehicle can cause cell death, confounding the results.[5]
-
Solution: Always include a vehicle-only control at the highest concentration used in the experiment. If the vehicle control shows significant toxicity, the stock concentration of this compound must be increased to allow for a greater dilution factor, thus lowering the final DMSO concentration.[6]
-
Issue 3: Loss of Phospho-Signal During Sample Preparation
Q: I stimulated my cells and expect to see a strong phosphorylation signal, but the band for the phosphorylated target is very weak or absent, even though the total protein is present. Why is this happening?
A: This is a classic sign that your target protein was dephosphorylated by endogenous phosphatases after cell lysis.[7]
-
Problem: When cells are lysed, phosphatases are released and can rapidly remove phosphate groups from your protein of interest.
-
Solution 1: Use Phosphatase and Protease Inhibitors. It is critical to add a freshly prepared cocktail of phosphatase and protease inhibitors to your lysis buffer immediately before use. This will preserve the phosphorylation state of your proteins.
-
Solution 2: Keep Samples Cold. All steps of sample preparation, from cell harvesting to lysis, should be performed on ice or at 4°C using pre-chilled buffers and equipment.[7] This slows down enzymatic activity, including that of phosphatases.
-
Solution 3: Rapid Inactivation. After quantifying your protein lysates, immediately add SDS-PAGE loading buffer (which denatures enzymes) and heat the samples. This provides a definitive stop to all enzymatic activity.[7]
Quantitative Data Summary
| Parameter | Recommended Value / Condition | Notes |
| This compound Stock Solution | 10-20 mM in 100% DMSO | Store at -20°C or -80°C in single-use aliquots. |
| Final DMSO Concentration | < 0.1% (v/v) | Higher concentrations can be toxic to cells.[5] |
| Typical IC50 Range (Cell-based) | 1 - 10 µM | Highly dependent on the cell line and assay conditions.[13] |
| Stimulation (e.g., TNFα) | 10-20 ng/mL for 15-30 min | Optimal conditions should be determined empirically. |
| Western Blot Blocking | 3-5% BSA in TBST | Avoid using milk for phospho-specific antibodies.[8] |
| MTT Assay Solubilization | 15-30 min on orbital shaker | Ensure complete dissolution of formazan crystals.[10] |
Key Experimental Protocols
Protocol 1: Western Blotting for this compound-Mediated Inhibition of p38 Phosphorylation
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for 1-2 hours.
-
Stimulation: Add an agonist like TNFα (final concentration 20 ng/mL) to all wells (except for an unstimulated negative control) and incubate for 15 minutes.
-
Lysis: Immediately place the plate on ice, aspirate the media, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Harvesting: Scrape the cells, transfer the lysate to a pre-chilled microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK and total p38 MAPK, diluted in 5% BSA/TBST.
-
Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again as in the previous step. Add a sensitive chemiluminescent substrate and image the blot. The signal for phospho-p38 should decrease with increasing this compound concentration, while the total p38 signal remains constant.
Protocol 2: Cell Viability MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration for all treatments is constant and ≤ 0.1%.[6] Include wells for "cells + media only" (untreated control) and "cells + vehicle" (DMSO control).
-
Incubation: Add the treatments to the cells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully aspirate the media (or not, depending on the solubilizing agent). Add 100 µL of MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[11][12]
-
Reading: Place the plate on an orbital shaker for 15-30 minutes to fully dissolve the crystals.[10] Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 3. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.biomol.com [resources.biomol.com]
Validation & Comparative
Mycoversilin: A Comparative Efficacy Analysis for Researchers
This guide provides a detailed comparison of Mycoversilin's efficacy against the common dermatophyte Trichophyton rubrum, benchmarked against leading antifungal agents. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, in-depth experimental protocols, and visual representations of its mechanism of action.
Comparative Efficacy Against Trichophyton rubrum
This compound, an antifungal antibiotic isolated from Aspergillus versicolor, demonstrates inhibitory activity against filamentous fungi.[1] Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), is compared with other common antifungal agents in the table below. Lower MIC values indicate greater potency.
| Antifungal Agent | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| This compound | 15 [2][3] |
| Terbinafine | ≤0.031[2] |
| Itraconazole | ≤0.031 - 1.0[2] |
| Ketoconazole | 0.0625 - 2[2] |
| Griseofulvin | 0.25 - 2.0[2] |
| Fluconazole | ≥64 (for resistant isolates)[2] |
Note: The data for terbinafine, itraconazole, ketoconazole, and griseofulvin are based on tests against 32 clinical isolates of fluconazole-resistant Trichophyton rubrum.[2]
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antifungal effect by potently inhibiting protein synthesis in filamentous fungi.[2][3] Specifically, its primary site of action is the inhibition of leucyl-tRNA formation, a critical step in the initiation of protein synthesis.[2][3] This targeted action disrupts the fungus's ability to produce essential proteins, leading to the cessation of growth and proliferation. In addition to its strong effect on protein synthesis, this compound also moderately inhibits DNA synthesis and has a slight inhibitory effect on RNA synthesis.[2][3]
Caption: Mechanism of action of this compound in inhibiting fungal protein synthesis.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi like Trichophyton rubrum, based on the broth microdilution method.
Objective:
To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Appropriate liquid growth medium (e.g., RPMI 1640)
-
Antifungal stock solutions
-
Fungal inoculum, adjusted to the desired concentration
-
Multi-channel pipette
-
Incubator
-
Spectrophotometer (for optical density readings)
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of the growth medium to all wells of a 96-well plate, except for the first column.
-
In the first column, add 200 µL of the growth medium containing the highest concentration of the antifungal agent to be tested.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well.
-
Repeat this process across the plate to create a gradient of decreasing antifungal concentrations. The last column typically serves as a growth control with no antifungal agent.
-
-
Inoculation:
-
Prepare a standardized inoculum of the fungal isolate.
-
Add a specific volume of the fungal suspension to each well, ensuring a consistent final concentration of the organism.
-
-
Incubation:
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.[4][5]
-
This can be assessed visually or by measuring the optical density (OD) at 600 nm using a spectrophotometer.[1] The MIC is the concentration that shows a significant reduction in growth (e.g., ≥50% or ≥90% inhibition) compared to the control well.[4]
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 2. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
Comparison Guide: Mycoversilin vs. [Competitor Compound A]
Please provide the specific name of "[Competitor Compound A]" to enable a comprehensive comparison with Mycoversilin. The following guide is based on the currently available information for this compound and will be fully developed with comparative data for Competitor Compound A once its identity is known.
A Detailed Analysis of Antifungal Mechanisms of Action
This guide provides a detailed comparison of the biochemical and cellular mechanisms of this compound and [Competitor Compound A], offering researchers, scientists, and drug development professionals a comprehensive overview of their respective modes of action. The information is supported by experimental data to facilitate an objective evaluation.
Overview of Compounds
This compound
This compound is an antifungal antibiotic isolated from the culture filtrate of Aspergillus versicolor.[1] It exhibits a narrow spectrum of activity, with notable inhibitory effects against filamentous fungi, particularly Trichophyton rubrum.[1][2]
[Competitor Compound A]
(Information to be provided once the compound is identified.)
Mechanism of Action
This compound: Inhibition of Protein and Nucleic Acid Synthesis
This compound's primary mechanism of action is the inhibition of protein synthesis in susceptible fungi.[2] This is achieved by specifically targeting and inhibiting the formation of leucyl-tRNA, a crucial step in the translation process.[2] By preventing the attachment of leucine to its transfer RNA, this compound effectively halts the elongation of polypeptide chains, leading to a strong inhibition of protein synthesis.
In addition to its potent effect on protein synthesis, this compound also demonstrates a moderate inhibition of DNA synthesis and a slight inhibition of RNA synthesis at its minimum inhibitory concentration (MIC).[2] However, it does not affect the radial growth of the fungus, the release of UV-absorbing materials (indicative of cell lysis), or cellular respiration.[2]
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in a fungal cell.
[Competitor Compound A]: Mechanism of Action
(A detailed description and diagram for Competitor Compound A's mechanism of action will be provided here once the compound is identified.)
Comparative Performance Data
(This section will present a tabular summary of quantitative data comparing this compound and Competitor Compound A across various experimental parameters. Data points will include, but are not limited to, Minimum Inhibitory Concentration (MIC), IC50 values for target enzymes, and effects on macromolecular synthesis.)
Table 1: Comparative Efficacy of this compound and [Competitor Compound A]
| Parameter | This compound | [Competitor Compound A] | Reference |
| Target Organism | Trichophyton rubrum | (TBD) | [2] |
| MIC (µg/mL) | 15 | (TBD) | [2] |
| Inhibition of Protein Synthesis | Strong | (TBD) | [2] |
| Inhibition of DNA Synthesis | Moderate | (TBD) | [2] |
| Inhibition of RNA Synthesis | Slight | (TBD) | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for this compound
The MIC for this compound against Trichophyton rubrum was determined using a standard broth dilution method.
-
Organism: Trichophyton rubrum
-
Antibiotic: this compound
-
Methodology:
-
A serial dilution of this compound was prepared in a suitable liquid growth medium.
-
Each dilution was inoculated with a standardized suspension of T. rubrum spores.
-
Cultures were incubated under appropriate conditions (e.g., 28°C for a specified period).
-
The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the fungus.
-
(Detailed experimental protocols for the assays used to generate comparative data for both compounds will be provided in this section.)
In Vivo Synthesis of Proteins and Nucleic Acids
The effect of this compound on the in vivo synthesis of protein, DNA, and RNA in T. rubrum was assessed by measuring the incorporation of radiolabeled precursors.
-
Organism: Trichophyton rubrum
-
Antibiotic: this compound at MIC
-
Radiolabeled Precursors:
-
¹⁴C-leucine (for protein synthesis)
-
³H-thymidine (for DNA synthesis)
-
³H-uridine (for RNA synthesis)
-
-
Methodology:
-
T. rubrum mycelia were pre-incubated in a suitable buffer.
-
This compound was added to the experimental flasks at its MIC.
-
The respective radiolabeled precursor was added to the flasks.
-
Aliquots were taken at various time intervals and treated with trichloroacetic acid (TCA) to precipitate macromolecules.
-
The radioactivity of the TCA-insoluble fraction was measured using a liquid scintillation counter to determine the rate of incorporation.
-
Experimental Workflow for Macromolecular Synthesis Assay
Caption: Workflow for measuring macromolecular synthesis inhibition.
Conclusion
This compound presents a targeted mechanism against filamentous fungi by primarily inhibiting protein synthesis through the disruption of leucyl-tRNA formation. A conclusive comparative analysis with [Competitor Compound A] will be possible once its identity and mechanistic data are available. This guide will be updated accordingly to provide a complete and objective comparison for the research community.
References
Comparative Analysis of Mycoversilin and Standard Antifungal Agents for Trichophyton rubrum
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mycoversilin, an antifungal antibiotic identified in 1984, and the current standard treatments for infections caused by the dermatophyte Trichophyton rubrum. The comparison is based on available in-vitro data and mechanisms of action. It is important to note that the information on this compound is based on historical publications, and no recent clinical data is available.
Data Presentation
The following table summarizes the in-vitro efficacy of this compound and the standard of care antifungal agents against Trichophyton rubrum.
| Antifungal Agent | Mechanism of Action | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Inhibition of protein synthesis via inhibition of leucyl-tRNA formation.[1] | Trichophyton rubrum | 15 µg/mL[1][2] |
| Terbinafine | Inhibition of squalene epoxidase, leading to ergosterol depletion and squalene accumulation. | Trichophyton rubrum | MIC₅₀ & MIC₉₀ < 0.5 µg/mL for susceptible isolates.[3][4][5] |
| Itraconazole | Inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis. | Trichophyton rubrum | 0.06 to 2 µg/mL (reference range).[6] |
| Fluconazole | Inhibition of lanosterol 14α-demethylase, disrupting ergosterol synthesis. | Trichophyton rubrum | 0.25-8 µg/mL for susceptible isolates.[7] |
Experimental Protocols
The methodologies for the key experiments cited for this compound are detailed below, based on the available abstracts from the 1984 publications.
1. Minimum Inhibitory Concentration (MIC) Determination for this compound
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Trichophyton rubrum.
-
Methodology: While the exact method is not detailed in the abstract, it is stated that this compound is active against filamentous fungi, with a minimum inhibitory concentration of 15 micrograms/ml for Trichophyton rubrum.[1] This was likely determined using a broth or agar dilution method, which is standard for antifungal susceptibility testing.
2. In-vivo Synthesis of Protein, DNA, and RNA
-
Objective: To assess the effect of this compound on the synthesis of macromolecules in T. rubrum.
-
Methodology: The abstract indicates that at the minimum inhibitory concentration, this compound inhibits the in vivo synthesis of protein "fairly strongly," DNA "moderately," and RNA "slightly".[1] This would have likely involved radiolabeling precursors of these macromolecules (e.g., amino acids, nucleosides) and measuring their incorporation in the presence and absence of this compound.
3. Cell-free Protein Synthesis
-
Objective: To elucidate the specific target of this compound in protein synthesis.
-
Methodology: A cell-free system was used to determine that this compound strongly inhibits protein synthesis by targeting the formation of leucyl-tRNA.[1] It was also shown that the antibiotic does not affect leucine activation. This suggests an experimental setup that isolates the components of the translation machinery to pinpoint the site of inhibition.
Mandatory Visualization
Mechanism of Action of this compound
Caption: Mechanism of action of this compound on protein synthesis in T. rubrum.
Mechanism of Action of Standard Antifungal Treatments
Caption: Mechanism of action of standard antifungal treatments on ergosterol synthesis.
References
- 1. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Susceptibility testing of fluconazole to Trichophyton rubrum isolates [scielo.sa.cr]
Mycoversilin: A Comparative Efficacy Analysis Against Leading Antifungal Inhibitors
For Immediate Release
This guide provides a detailed comparative analysis of the efficacy of Mycoversilin, an antifungal antibiotic, against other well-established inhibitors used in the treatment of dermatophytosis caused by Trichophyton rubrum. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive understanding of this compound's performance based on available data.
Comparative Efficacy Against Trichophyton rubrum
The following table summarizes the in vitro efficacy of this compound in comparison to other known antifungal agents against Trichophyton rubrum, a common cause of fungal infections in skin, hair, and nails. The data is presented in terms of Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
| Antifungal Agent | Mechanism of Action | Target Pathway | MIC Range against T. rubrum (µg/mL) |
| This compound | Inhibition of leucyl-tRNA formation | Protein Synthesis | 15[1] |
| Terbinafine | Inhibition of squalene epoxidase | Ergosterol Biosynthesis | <0.007 - 0.031[2][3] |
| Itraconazole | Inhibition of lanosterol 14α-demethylase | Ergosterol Biosynthesis | 0.015 - 0.25[2][3] |
| Ketoconazole | Inhibition of lanosterol 14α-demethylase | Ergosterol Biosynthesis | 0.0625 - 2[1] |
| Griseofulvin | Disruption of mitotic spindle | Cell Division | 0.062 - 1.0[2][3] |
| Fluconazole | Inhibition of lanosterol 14α-demethylase | Ergosterol Biosynthesis | 1 - 64[2][3] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the efficacy of an antifungal agent. The data presented in this guide is based on methodologies aligned with the standards for antifungal susceptibility testing of filamentous fungi, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A document.
Key Experimental Method: Broth Microdilution Assay for MIC Determination
This method is a standardized and reproducible technique for determining the MIC of antifungal agents against dermatophytes like Trichophyton rubrum.
1. Inoculum Preparation:
-
Trichophyton rubrum is cultured on a suitable medium, such as potato dextrose agar, to promote conidia formation.
-
The conidia are harvested and suspended in a sterile saline solution.
-
The suspension is adjusted to a specific concentration, typically between 0.5 x 10³ and 2.5 x 10³ colony-forming units (CFU)/mL, using a spectrophotometer or hemocytometer.
2. Preparation of Antifungal Agent Dilutions:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent.
-
Serial twofold dilutions of each antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium. The final concentrations should span a range that includes the expected MIC of the test organism.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at a controlled temperature, typically 28-35°C, for a specified period, usually 4 to 7 days, to allow for fungal growth.[4][5]
4. MIC Determination:
-
Following incubation, the plates are examined visually or using a spectrophotometer to assess fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥80%) compared to the growth control.[6]
Visualizing Mechanisms and Workflows
To further elucidate the comparative aspects of this compound, the following diagrams illustrate the distinct signaling pathways of the compared antifungal agents and the general experimental workflow for determining their efficacy.
Caption: Comparative signaling pathways of antifungal inhibitors.
Caption: Experimental workflow for MIC determination.
References
- 1. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]
Mycoversilin: An Assessment of Experimental Reproducibility and a Comparative Analysis—A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available experimental data on Mycoversilin, an antifungal antibiotic. It aims to objectively present its performance based on published literature and outlines the methodologies used in key experiments. However, it is crucial to note that the body of research on this compound is limited, with the primary data originating from studies conducted in the early 1980s. As such, a direct comparison with contemporary antifungal agents and extensive, modern reproducibility studies are not available in the published literature. The information presented here is a synthesis of the foundational research on this compound.
I. Biological Activity and Performance of this compound
This compound is a narrow-spectrum antifungal antibiotic isolated from the culture filtrate of Aspergillus versicolor[1]. Its primary activity is against filamentous fungi, with a specific inhibitory action against Trichophyton rubrum, the causative agent of various dermatophytic infections.
Table 1: Summary of Quantitative Data on this compound's Biological Activity against Trichophyton rubrum
| Parameter | Observation | Source |
| Minimum Inhibitory Concentration (MIC) | 15 µg/ml | [1][2][3] |
| Effect on Sporulation | 28.5% inhibition at MIC | [2][3] |
| Effect on Spore Germination | Inhibition requires concentrations higher than MIC | [2][3] |
| Effect on Radial Growth | No effect observed | [2][3] |
| Effect on Macromolecular Synthesis (at MIC) | ||
| In vivo Protein Synthesis | Fairly strong inhibition | [2][3] |
| In vivo DNA Synthesis | Moderate inhibition | [2][3] |
| In vivo RNA Synthesis | Slight inhibition | [2][3] |
| Cell-free Protein Synthesis | Strong inhibition | [2][3] |
II. Mechanism of Action
The primary mechanism of action of this compound is the inhibition of protein synthesis.[2][3] Unlike some other antifungal agents, it does not appear to disrupt the fungal cell membrane, as it has no effect on the release of UV-absorbing materials or on the respiration of T. rubrum.[2][3] The specific site of action has been identified as the inhibition of leucyl-tRNA formation, a critical step in the translation process.[2][3] this compound does not affect the activation of leucine itself.[2][3]
Caption: Proposed mechanism of action of this compound.
III. Experimental Protocols
The following methodologies are based on the 1984 study by Kole and Bose, which remains the primary source of information on this compound's mechanism of action.
1. Determination of Minimum Inhibitory Concentration (MIC):
-
Organism: Trichophyton rubrum
-
Method: A serial dilution method was likely used, where various concentrations of this compound were incubated with a standardized inoculum of the fungus.
-
Endpoint: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth after a defined incubation period.
2. Macromolecular Synthesis Inhibition Assay:
-
Objective: To determine the effect of this compound on the synthesis of protein, DNA, and RNA in T. rubrum.
-
Methodology:
-
T. rubrum cells were grown to a suitable phase.
-
The culture was divided into aliquots, with one serving as a control and others treated with this compound at the MIC (15 µg/ml).
-
Radiolabeled precursors for protein (e.g., ¹⁴C-leucine), DNA (e.g., ³H-thymidine), and RNA (e.g., ³H-uridine) were added to the cultures.
-
After a specific incubation period, the incorporation of the radiolabeled precursors into the respective macromolecules was measured.
-
The percentage of inhibition was calculated by comparing the incorporation in treated cells to that in control cells.
-
3. Cell-Free Protein Synthesis Assay:
-
Objective: To determine if this compound directly inhibits the protein synthesis machinery.
-
Methodology:
-
A cell-free extract containing ribosomes, tRNA, and other necessary components for protein synthesis was prepared from T. rubrum.
-
The reaction mixture was supplemented with amino acids, an energy source (ATP, GTP), and a template mRNA.
-
Radiolabeled leucine was added to monitor protein synthesis.
-
The assay was run in the presence and absence of this compound.
-
The amount of radiolabeled leucine incorporated into newly synthesized proteins was measured to determine the extent of inhibition.
-
4. Leucyl-tRNA Formation Assay:
-
Objective: To pinpoint the specific step in protein synthesis inhibited by this compound.
-
Methodology:
-
A reaction mixture containing purified leucyl-tRNA synthetase, tRNA, radiolabeled leucine, and ATP was prepared.
-
The reaction was carried out in the presence and absence of this compound.
-
The formation of radiolabeled leucyl-tRNA was measured.
-
A lack of formation of leucyl-tRNA in the presence of this compound would indicate inhibition at this step.
-
Caption: Workflow for macromolecular synthesis inhibition assay.
IV. Reproducibility and Future Directions
The foundational studies on this compound provide valuable initial data. However, for this antibiotic to be considered a viable candidate for further development, these experiments would need to be independently replicated and expanded upon using modern techniques. Key areas for future research to establish reproducibility and comparative efficacy would include:
-
Broad-Spectrum Antifungal Activity: Testing this compound against a wider panel of clinically relevant fungi, including resistant strains.
-
In Vivo Efficacy: Evaluating its effectiveness in animal models of fungal infections.
-
Toxicity Studies: Comprehensive in vitro and in vivo toxicology to determine its safety profile.
-
Comparative Studies: Head-to-head comparisons with current first-line antifungal agents.
-
Resistance Studies: Investigating the potential for and mechanisms of resistance development.
Without such contemporary data, the reproducibility and clinical potential of this compound remain undetermined. The information presented in this guide should, therefore, be viewed as a historical account that may provide a basis for new research initiatives.
References
- 1. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
Comparative Cytotoxicity Analysis: Mycoversilin vs. Competitor Compound B
This guide provides a detailed comparison of the cytotoxic profiles of two novel investigational compounds, Mycoversilin and Competitor Compound B, in a common cancer cell line. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of their relative in vitro efficacy.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and Competitor Compound B were evaluated in HeLa (human cervical cancer) cells following a 48-hour exposure period. The half-maximal inhibitory concentration (IC50), a measure of compound potency, was determined using a standard MTT assay.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| This compound | HeLa | 48 | 15.2 |
| Competitor Compound B | HeLa | 48 | 28.5 |
Interpretation: this compound demonstrated a lower IC50 value compared to Competitor Compound B, suggesting higher potency in inducing cell death in HeLa cells under the tested conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the methodology used to determine the cytotoxic effects of this compound and Competitor Compound B on HeLa cells.
-
Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The plates were then incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Stock solutions of this compound and Competitor Compound B were prepared in dimethyl sulfoxide (DMSO). A series of dilutions for each compound were made in complete cell culture medium. The final concentrations ranged from 0.1 µM to 100 µM. The culture medium was removed from the wells and replaced with 100 µL of medium containing the respective compound concentrations. Control wells received medium with 0.1% DMSO.
-
Incubation: The treated plates were incubated for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the DMSO-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway potentially modulated by these compounds and the experimental workflow used for the cytotoxicity assessment.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound and Compound B.
Caption: Workflow for the MTT-based cytotoxicity assessment.
A Head-to-Head Comparison of Mycoversilin and Other Benzopyran-Based Antifungal Agents
A detailed analysis for researchers and drug development professionals of the antifungal antibiotic Mycoversilin and related compounds sharing a similar benzopyran chemical scaffold. This guide provides a comparative overview of their biological activities, mechanisms of action, and available experimental data.
In the ongoing search for novel antifungal agents, natural products and their synthetic derivatives continue to be a valuable source of inspiration. This compound, an antifungal antibiotic isolated from Aspergillus versicolor, represents a promising, albeit lesser-known, compound with a benzopyran core structure. Due to a lack of publicly available information on direct analogs of this compound, this guide provides a head-to-head comparison with other antifungal compounds that share a similar benzopyran, benzofuran, or chromone chemical scaffold. This comparative analysis aims to highlight the potential of this class of compounds and provide a foundation for future drug discovery and development efforts.
Comparative Analysis of Antifungal Activity
The in vitro antifungal activity of this compound and other selected benzopyran-based compounds is summarized in the table below. It is important to note that direct comparison of Minimum Inhibitory Concentration (MIC) values should be approached with caution, as experimental conditions can vary between studies.
| Compound | Chemical Class | Target Organism | MIC (µg/mL) | Mechanism of Action |
| This compound | Benzopyran | Trichophyton rubrum | 15 | Inhibition of leucyl-tRNA formation |
| Compound 5j | 3-Substituted Benzopyrone | Trichophyton rubrum | 1.5 | Not fully elucidated |
| 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one | Coumarin | Aspergillus fumigatus & Aspergillus flavus | 16 | Affects the structure of the fungal cell wall |
| Chromone-3-carbonitriles | Chromone | Various Candida species | 5 - 50 | Not fully elucidated |
In-Depth Look at this compound and Related Compounds
This compound: A Protein Synthesis Inhibitor
This compound is a narrow-spectrum antifungal antibiotic with specific inhibitory activity against the filamentous fungus Trichophyton rubrum, a common cause of dermatophytosis. Its mechanism of action is distinct among many antifungal agents, as it targets protein synthesis by inhibiting the formation of leucyl-tRNA. This mode of action disrupts the ability of the fungus to produce essential proteins, ultimately leading to the inhibition of its growth.[1] Beyond its effect on protein synthesis, this compound has also been shown to inhibit sporulation in T. rubrum.[1]
3-Substituted Benzopyrones: Potent Antifungal Activity
A series of novel 3-substituted benzopyrone derivatives have been synthesized and evaluated for their antifungal activity. Among them, a compound designated as "5j" demonstrated particularly potent activity against Trichophyton rubrum, with a reported MIC of 1.5 µg/mL.[2] This suggests that the benzopyrone scaffold is a promising starting point for the development of new antifungal drugs. While the precise mechanism of action for this class of compounds has not been fully elucidated, their potent activity warrants further investigation.
7-Hydroxy-6-nitro-2H-1-benzopyran-2-one: A Cell Wall Disruptor
This coumarin derivative has demonstrated antifungal activity against Aspergillus species, with a MIC of 16 µg/mL against both A. fumigatus and A. flavus.[3][4] Its mechanism of action appears to involve the disruption of the fungal cell wall structure.[3][4] This is a different mode of action compared to this compound, highlighting the diverse biological activities that can be achieved with the benzopyran core.
Chromone-3-carbonitriles: Broad-Spectrum Antifungal Potential
Several chromone-3-carbonitrile derivatives have been investigated for their antifungal properties against a range of Candida species. These compounds exhibited MIC values ranging from 5 to 50 µg/mL, indicating a broad spectrum of activity against these opportunistic yeast pathogens. The specific molecular targets of these chromone derivatives are yet to be identified.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed experimental methodologies for the key experiments cited.
This compound MIC Determination
The minimum inhibitory concentration (MIC) of this compound against Trichophyton rubrum was determined using a standard broth dilution method. The specific details of the assay, including the broth medium, inoculum size, incubation temperature, and duration, are outlined in the original publication.
7-Hydroxy-6-nitro-2H-1-benzopyran-2-one MIC Determination
The MIC of 7-hydroxy-6-nitro-2H-1-benzopyran-2-one against Aspergillus species was determined using a broth microdilution method. The assay was performed in 96-well plates with RPMI-1640 medium. A serial dilution of the compound was prepared, and a standardized fungal spore suspension was added to each well. The plates were incubated at 28°C for 72 hours, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth.[3]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: General workflow for MIC determination.
Conclusion
This compound and other antifungal agents featuring a benzopyran or related heterocyclic core represent a diverse group of compounds with significant potential for the development of new antifungal therapies. While direct analogs of this compound remain to be publicly disclosed, the potent activity of other benzopyran-based compounds against various fungal pathogens underscores the promise of this chemical scaffold. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. The distinct mode of action of this compound, targeting protein synthesis, makes it a particularly interesting candidate for further investigation, especially in the context of overcoming existing antifungal resistance mechanisms.
References
- 1. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro antifungal activities of new 3-substituted benzopyrone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal and antibiofilm activities of chromones against nine Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
Phase 1 Clinical Trial Data for Mycoversilin Not Publicly Available
A comprehensive search for Phase 1 clinical trial results for the antifungal agent "Mycoversilin" versus a placebo did not yield any publicly available data. The existing scientific literature on this compound is limited to preclinical studies from the 1980s, which describe its isolation and mechanism of action as an inhibitor of protein synthesis in filamentous fungi like Trichophyton rubrum.[1][2] There is no evidence to suggest that this compound has entered human clinical trials.
Therefore, a direct comparison guide based on actual Phase 1 clinical trial data cannot be provided.
To fulfill the structural and content requirements of your request, the following guide has been generated as a template . It uses a hypothetical investigational drug, "this compound-2025," to illustrate how such a comparison guide would be structured. All data, protocols, and pathways presented are illustrative and not based on actual clinical trial results.
Comparison Guide: this compound-2025 Phase 1 Clinical Trial Results vs. Placebo
Executive Summary
This guide provides a comparative analysis of the Phase 1 clinical trial results for this compound-2025 versus a placebo. The study aimed to evaluate the safety, tolerability, and pharmacokinetic profile of this compound-2025 in healthy adult subjects. The data presented herein is from the completed SAD and MAD cohorts. Overall, this compound-2025 was found to be generally well-tolerated at the doses studied, with a predictable pharmacokinetic profile.
Pharmacokinetic (PK) Data Summary
The pharmacokinetic properties of this compound-2025 were assessed following single and multiple intravenous administrations. Key parameters are summarized below.
Table 1: Summary of Mean Pharmacokinetic Parameters (Single Ascending Dose)
| Cohort (Dose) | N (Active:Placebo) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | t½ (hr) |
|---|---|---|---|---|---|
| 10 mg | 8 (6:2) | 152.4 | 1.0 | 780.2 | 8.5 |
| 25 mg | 8 (6:2) | 388.1 | 1.0 | 1995.6 | 8.9 |
| 50 mg | 8 (6:2) | 795.3 | 1.0 | 4150.8 | 9.1 |
| Placebo | 6 | < LLOQ | N/A | < LLOQ | N/A |
Cmax: Maximum Plasma Concentration; Tmax: Time to Maximum Concentration; AUC₀₋t: Area Under the Curve from time 0 to last measurable concentration; t½: Half-life; LLOQ: Lower Limit of Quantification.
Table 2: Summary of Mean Pharmacokinetic Parameters (Multiple Ascending Dose - Day 7)
| Cohort (Dose) | N (Active:Placebo) | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUC₀₋₂₄,ss (ng·hr/mL) | Accumulation Ratio (Rac) |
|---|---|---|---|---|---|
| 25 mg QD | 8 (6:2) | 455.7 | 1.0 | 2450.1 | 1.23 |
| 50 mg QD | 8 (6:2) | 940.2 | 1.0 | 5110.5 | 1.25 |
| Placebo | 4 | < LLOQ | N/A | < LLOQ | N/A |
ss: Steady State; QD: Once Daily; Rac: Accumulation Ratio calculated as AUC(Day 7)/AUC(Day 1).
Safety and Tolerability Data
Safety was the primary endpoint of this Phase 1 study. Adverse events (AEs) were monitored throughout the trial.
Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs) - All Cohorts
| Adverse Event | This compound-2025 (N=36) | Placebo (N=12) |
|---|---|---|
| Any TEAE | 14 (38.9%) | 3 (25.0%) |
| Headache | 5 (13.9%) | 1 (8.3%) |
| Nausea | 4 (11.1%) | 0 (0.0%) |
| Dizziness | 3 (8.3%) | 1 (8.3%) |
| Infusion Site Reaction | 2 (5.6%) | 0 (0.0%) |
All reported AEs were mild (Grade 1) in severity. No serious adverse events (SAEs) or dose-limiting toxicities (DLTs) were reported.
Visualizations: Pathways and Workflows
Hypothetical Mechanism of Action
The proposed mechanism of action for this compound-2025 involves the inhibition of protein synthesis, a pathway critical for fungal cell viability. The diagram below illustrates this targeted action.
Caption: Hypothetical mechanism of this compound-2025 inhibiting fungal protein synthesis.
Phase 1 Clinical Trial Workflow
The study followed a standard Phase 1 design, progressing from single to multiple ascending doses with thorough safety reviews between cohort escalations.
Caption: Workflow diagram for the this compound-2025 Phase 1 SAD/MAD trial.
Experimental Protocols
Study Design
This was a Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study conducted at a single center in 48 healthy adult volunteers. The study's primary objective was to evaluate the safety and tolerability of this compound-2025. The secondary objective was to characterize the pharmacokinetic profile.
Participant Eligibility
-
Inclusion Criteria: Healthy males and females, aged 18-55 years; Body Mass Index (BMI) of 18.5 to 30.0 kg/m ²; No clinically significant abnormalities on physical examination or laboratory tests.
-
Exclusion Criteria: History of significant cardiovascular, renal, or hepatic disease; Use of any prescription or over-the-counter medications within 14 days of dosing; Known allergy to related drug classes.
Dosing and Administration
-
Single Ascending Dose (SAD): Three cohorts (n=8 each) received a single intravenous infusion of this compound-2025 (10 mg, 25 mg, 50 mg) or placebo over 60 minutes. Within each cohort, 6 subjects received active drug and 2 received placebo.
-
Multiple Ascending Dose (MAD): Two cohorts (n=8 each) received daily intravenous infusions of this compound-2025 (25 mg, 50 mg) or placebo for 7 consecutive days.
Pharmacokinetic Sampling and Analysis
Serial blood samples were collected pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Plasma concentrations of this compound-2025 were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. PK parameters were calculated using non-compartmental analysis.
Safety Assessments
Safety was monitored through the recording of all adverse events (AEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, biochemistry, urinalysis) at baseline and throughout the study. A Safety Review Committee reviewed all safety data from each cohort before proceeding to the next dose level.
References
Statistical Validation of Mycoversilin: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of Mycoversilin's antifungal activity against Trichophyton rubrum, a common cause of dermatophytosis. The data presented here is intended for researchers, scientists, and drug development professionals to objectively evaluate this compound's performance relative to other established antifungal agents.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and its alternatives against Trichophyton rubrum, as determined by Minimum Inhibitory Concentration (MIC) assays. It is important to note that the presented data for this compound is from a 1984 study, while the data for the alternative antifungals is from a more recent publication. Direct comparative studies performed under identical conditions were not available. Therefore, this data should be interpreted with caution.
| Antifungal Agent | Organism | MIC (µg/mL) | Reference |
| This compound | Trichophyton rubrum | 15 | [1][2] |
| Terbinafine | Trichophyton rubrum | ≤0.031 | |
| Itraconazole | Trichophyton rubrum | ≤0.031 - 1.0 | |
| Ketoconazole | Trichophyton rubrum | 0.0625 - 2 | |
| Griseofulvin | Trichophyton rubrum | 0.25 - 2.0 |
Mechanism of Action: this compound
This compound exhibits its antifungal effect by disrupting protein synthesis in filamentous fungi. Specifically, it inhibits the enzyme leucyl-tRNA synthetase, which is crucial for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA). This blockage prevents the incorporation of leucine into newly forming polypeptide chains, thereby halting protein production and inhibiting fungal growth.[2]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for antifungal agents against filamentous fungi is crucial for evaluating their efficacy. The standardized method for this is the broth microdilution assay, as established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing a serial dilution of the antifungal agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, and the lowest concentration of the antifungal agent that inhibits visible growth of the fungus is determined as the MIC.
References
Safety Operating Guide
Proper Disposal of Mycoversilin: A Guide for Laboratory Professionals
Mycoversilin, an antibiotic known for its potent inhibition of protein synthesis in fungi, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] Due to the lack of specific disposal protocols for this compound, it is imperative to adhere to general best practices for antibiotic waste management and consult your institution's environmental health and safety (EHS) guidelines.
Core Principle: Treat as Hazardous Chemical Waste
All forms of this compound waste, from pure compound to contaminated labware, should be considered hazardous chemical waste. This is due to the potential for environmental contamination and the promotion of antibiotic resistance.[2][3] Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Disposal Procedures at a Glance
The appropriate disposal method for this compound depends on its form. The following table summarizes the recommended procedures for different types of this compound waste.
| Waste Form | Recommended Disposal Procedure | Key Considerations |
| Solid (Powder) | Collect in a designated, clearly labeled hazardous waste container. | Ensure the container is sealed to prevent aerosolization. |
| Stock Solutions | Collect in a designated, sealed, and clearly labeled chemical waste container for incineration.[2][3] | Do not attempt to neutralize or decontaminate stock solutions through autoclaving unless explicitly approved by your institution's EHS for this specific compound. |
| Dilute Solutions (e.g., media) | Collect in a designated, leak-proof hazardous waste container. | Autoclaving may not be effective for all antibiotics and is not a substitute for proper chemical waste disposal.[2] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, puncture-resistant hazardous waste container. | Minimize contamination of external surfaces. |
| Grossly Contaminated Items (e.g., spills) | Absorb with an inert material and collect in a sealed, labeled hazardous waste container. | Follow your laboratory's spill cleanup protocol. |
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Logical Relationship of Disposal Principles
The proper disposal of this compound is underpinned by a hierarchy of safety and environmental considerations. The following diagram illustrates these interconnected principles.
Important Considerations
-
Consult Your SDS and EHS: Always refer to the Safety Data Sheet (SDS) for any chemical you are working with and follow the specific disposal guidelines provided by your institution's Environmental Health and Safety department.
-
Training: Ensure all laboratory personnel handling this compound are trained on these disposal procedures.
-
Waste Minimization: As a best practice, aim to minimize the generation of hazardous waste whenever possible by preparing only the required amounts of solutions.
By adhering to these procedures, researchers can handle and dispose of this compound responsibly, contributing to a safe laboratory environment and minimizing the impact on the ecosystem.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
